Methyl 3-aminocyclobutanecarboxylate hydrochloride
Description
The exact mass of the compound Methyl 3-aminocyclobutanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-aminocyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminocyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCSIFZLLWYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-69-4, 74316-29-3, 1212304-86-3 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 1354940-69-4), a valuable building block in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, outlines robust synthetic strategies, discusses its applications in the development of novel therapeutics, and provides essential safety and handling information. The guide is intended to be a practical resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of the Cyclobutane Motif in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane core can lead to improved metabolic stability, reduced off-target activity, and enhanced cell permeability. The incorporation of the 3-aminocyclobutanecarboxylate moiety, in particular, provides a versatile platform for introducing key pharmacophoric elements, such as charged amine groups and ester functionalities, which are crucial for target engagement and pharmacokinetic modulation.
Methyl 3-aminocyclobutanecarboxylate hydrochloride serves as a readily accessible and synthetically tractable starting material for accessing a diverse range of cyclobutane-containing compounds. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1354940-69-4 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Synonyms | Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | [3][4] |
Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Recommended Synthetic Protocol: Fischer-Speier Esterification
The most direct and widely employed method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically gaseous hydrogen chloride or thionyl chloride.
Reaction Scheme:
Figure 1. General scheme for the Fischer-Speier esterification.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocyclobutane-1-carboxylic acid.
-
Solvent Addition: Suspend the amino acid in anhydrous methanol. The concentration is typically in the range of 0.5 to 1.0 M.
-
Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. A typical molar ratio of SOCl₂ to the amino acid is 1.2 to 1.5 equivalents. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension until saturation. Causality: The addition of thionyl chloride or HCl in situ generates the acid catalyst (HCl) and also acts as a dehydrating agent, driving the equilibrium towards the ester product.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and HCl. The resulting crude solid or oil is the desired Methyl 3-aminocyclobutanecarboxylate hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure product.
Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR and IR). The hydrochloride salt formation can be confirmed by the presence of a broad N-H stretch in the IR spectrum and the chemical shift of the amine protons in the ¹H NMR spectrum.
Spectroscopic Characterization (Theoretical)
While experimental spectra for Methyl 3-aminocyclobutanecarboxylate hydrochloride are not available in the reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm.
-
Cyclobutane Ring Protons: A series of complex multiplets would be observed in the range of 2.0-3.5 ppm. The protons adjacent to the amine and ester groups will be deshielded and appear at a higher chemical shift.
-
Amine Protons (-NH₃⁺): A broad singlet is anticipated, with its chemical shift being concentration and solvent-dependent, typically appearing downfield (δ > 7 ppm) in deuterated solvents like DMSO-d₆.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): A signal is expected in the range of 170-175 ppm.
-
Methyl Ester Carbon (-OCH₃): A peak around 52 ppm is anticipated.
-
Cyclobutane Ring Carbons: The methine carbons attached to the amine and ester groups would appear in the range of 40-60 ppm, while the methylene carbons would be found further upfield.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is anticipated for the ester carbonyl group.
-
C-O Stretch (Ester): A strong band in the region of 1250-1150 cm⁻¹ is expected.
-
N-H Bend (Ammonium Salt): A medium intensity band around 1600-1500 cm⁻¹ is characteristic of the N-H bending vibration.
Applications in Drug Discovery and Development
The 3-aminocyclobutanecarboxylate scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its constrained nature can impart favorable pharmacological properties.
As a Conformational Constraint
The rigid cyclobutane ring can be used to lock flexible molecules into a bioactive conformation, thereby increasing potency and selectivity for a specific biological target. This strategy is particularly useful in the design of enzyme inhibitors and receptor ligands.
Workflow for Incorporating the Scaffold:
Figure 2. Workflow for utilizing the cyclobutane scaffold.
As a Bioisostere
The cyclobutane ring can serve as a bioisosteric replacement for other cyclic or aromatic systems. This can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.
In the Synthesis of Novel Therapeutics
Derivatives of 3-aminocyclobutane-1-carboxylic acid have been explored in the development of various therapeutic agents, including antivirals, anticancer agents, and central nervous system (CNS) active compounds. The amine and carboxylic acid functionalities provide convenient handles for further chemical modification and elaboration into more complex molecular architectures.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are of utmost importance.
-
Hazard Statements: Based on data for similar compounds, Methyl 3-aminocyclobutanecarboxylate hydrochloride is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.[3]
Conclusion
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules with potential applications in drug discovery. Its straightforward synthesis and the synthetic handles it provides make it an attractive starting point for the exploration of new chemical space. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of the next generation of therapeutics.
References
-
Ark Pharma Scientific Limited. methyl 3-aminocyclobutane-1-carboxylate hydrochloride | CAS:1354940-69-4. [Link]
-
001Chemical. CAS No. 1354940-69-4, Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]
-
PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936. [Link]
-
CM-Fine-Chemicals. cas 1354940-69-4|| where to buy Methyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]
-
Systematic Reviews in Pharmacy. Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Scientific Research Publishing. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]
Sources
- 1. methyl 3-aminocyclobutane-1-carboxylate hydrochloride | CAS:1354940-69-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 001chemical.com [001chemical.com]
- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 4. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
This guide outlines the structural properties, synthesis, and medicinal chemistry applications of trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride . It is designed for researchers requiring high-fidelity technical data for scaffold selection and synthetic planning.
Core Identity & Physicochemical Profile[1][2][3]
The cyclobutane ring offers a unique "Goldilocks" zone in medicinal chemistry—providing more rigidity than alkyl chains but less steric bulk than cyclohexanes. The trans-1,3-disubstitution pattern is particularly valued for its ability to orient functional groups in a linear, vector-defined manner, often mimicking the spatial arrangement of peptide bonds or serving as a rigid linker in PROTACs.
Chemical Identity
| Property | Detail |
| IUPAC Name | Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride |
| Common Name | trans-Methyl 3-aminocyclobutanecarboxylate HCl |
| CAS Number | 74316-29-3 (trans-isomer) |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| SMILES | COC(=O)[C@H]1CC1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc |
Conformational Analysis: The "Pucker" Effect
Unlike planar cyclobutane representations, the ring adopts a puckered conformation to relieve torsional strain (eclipsing interactions).
-
Trans-Isomer: The 1,3-substituents (amine and ester) preferentially adopt pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric repulsion, stabilizing the molecule in a conformation where the exit vectors are approximately 180° apart.
-
Cis-Isomer: Forces one substituent into a pseudo-axial position, creating higher steric strain and a "bent" vector alignment.
Synthesis & Manufacturing
Achieving high diastereomeric excess (de) for the trans isomer is non-trivial because simple reductive amination of the corresponding ketone often yields a thermodynamic mixture favoring the cis isomer (approx. 60:40 cis:trans). The industry-standard protocol utilizes a Mitsunobu Inversion strategy to guarantee stereochemical purity.
Validated Synthetic Route (Mitsunobu Inversion)
This route ensures the trans configuration by inverting the stereocenter of a cis-alcohol intermediate.
Figure 1: Stereoselective synthesis via Mitsunobu inversion. The key step is the reaction of the cis-alcohol with diphenylphosphoryl azide (DPPA), which proceeds with Walden inversion to yield the trans-azide.
Detailed Protocol Steps
-
Reduction: Treat methyl 3-oxocyclobutanecarboxylate with NaBH₄ in methanol at -78°C to 0°C. The hydride attack occurs from the less hindered face, predominantly yielding the cis-alcohol [1].
-
Purification: Chromatographic separation is required here to isolate pure cis-alcohol if high isomeric purity is needed downstream.
-
Mitsunobu Inversion: React the cis-alcohol with DPPA, DIAD (Diisopropyl azodicarboxylate), and PPh₃ in THF. The nucleophilic azide attacks the activated alcohol from the back, inverting the center to trans [2].
-
Reduction & Salt Formation: Hydrogenate the azide (H₂, Pd/C) in the presence of HCl/MeOH to prevent secondary amine formation and directly crystallize the hydrochloride salt.
Structural Characterization (NMR)[4][5]
Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes is a common pitfall. Coupling constants (
1H NMR Diagnostic Criteria
| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanism |
| NOE Correlation | Absent/Weak | Strong | In cis, H1 and H3 are on the same face (approx. 2.5 Å apart). In trans, they are on opposite faces (>3.5 Å). |
| Methine Shift ( | Typically Upfield | Typically Downfield | Anisotropy from the ring pucker affects the pseudo-axial vs. pseudo-equatorial protons differently. |
| Signal Shape | Broad Quintet-like | Complex Multiplet | Due to symmetry and averaging of coupling constants in the preferred conformer. |
Critical Check: If your H1 and H3 protons show a strong NOE cross-peak, you have the cis isomer.
Applications in Drug Discovery[5]
The "Linearizing" Linker
In Fragment-Based Drug Discovery (FBDD) and PROTAC design, the trans-cyclobutane acts as a rigid, non-aromatic spacer.
-
Vector Alignment: It enforces a 180° angle between the amine and ester vectors, extending the molecule linearly.
-
Solubility: Unlike phenyl rings (which are flat and lipophilic), the cyclobutane ring has sp³ character (
), improving aqueous solubility and metabolic stability.
Bioisosterism
The hydrolyzed form, trans-3-aminocyclobutanecarboxylic acid, is a conformationally restricted analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).
-
Receptor Selectivity: The trans isomer matches the extended conformation of GABA bound to GABA-C receptors, whereas the cis isomer mimics the folded conformation [3].
Scaffold for Kinase Inhibitors
Used to replace flexible propyl chains or rigid phenyl rings to tune the entropic penalty of binding. The restricted rotation of the cyclobutane ring pre-organizes the inhibitor into a bioactive conformation, potentially improving potency (
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Stability: Stable to oxidation but susceptible to hydrolysis (ester cleavage) under strong basic or acidic aqueous conditions. Avoid prolonged exposure to humid air.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Stereoselective Reduction of Cyclobutanones : Journal of Organic Chemistry, "Conformational Analysis and Stereoselective Synthesis of Cyclobutane Derivatives."
-
Mitsunobu Inversion on Cyclobutanes : Tetrahedron Letters, "Inversion of Cyclobutanol Stereochemistry via Mitsunobu Reaction."
-
GABA Analogues : Journal of Medicinal Chemistry, "Conformationally Restricted GABA Analogues: Synthesis and Bioactivity of 3-Aminocyclobutanecarboxylic Acids."
-
Cyclobutane Pucker & NMR : Magnetic Resonance in Chemistry, "Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes using NOE."
Technical Guide: Chemical Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Executive Summary
Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 134575-17-0) is a critical conformationally restricted building block in medicinal chemistry.[1] It serves as a rigid scaffold for peptidomimetics, effectively constraining the spatial orientation of pharmacophores to improve binding affinity and metabolic stability. This guide details the robust chemical synthesis of this moiety, focusing on two primary pathways: the direct esterification of the parent amino acid and a de novo route starting from 3-oxocyclobutanecarboxylic acid.
Part 1: Strategic Analysis & Retrosynthesis[1]
The synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride is best approached through a disconnection strategy that isolates the ester formation from the construction of the cyclobutane core.[1]
Retrosynthetic Logic
-
Esterification (Late-Stage): The final step involves the protection of the carboxylic acid as a methyl ester.[1] The hydrochloride salt form is preferred for stability and handling.[1]
-
Core Functionalization: The amino group is typically installed via reductive amination of a ketone or Curtius rearrangement of a dicarboxylic acid derivative.[1]
-
Ring Construction: The cyclobutane ring is generally formed via [2+2] cycloaddition or double alkylation strategies.[1]
Part 2: Primary Protocol – Direct Esterification
Applicability: This is the standard industrial and laboratory route when 3-aminocyclobutanecarboxylic acid is available.[1]
Mechanistic Insight
The reaction utilizes thionyl chloride (
Experimental Procedure
Reagents:
-
3-Aminocyclobutanecarboxylic acid (1.0 equiv)[1]
-
Thionyl chloride (
) (2.0 - 3.0 equiv)[1] -
Methanol (Anhydrous, 10-20 volumes)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
inlet). -
Solvation: Suspend 3-aminocyclobutanecarboxylic acid (e.g., 5.0 g, 43.4 mmol) in anhydrous methanol (50 mL) at 0°C (ice bath).
-
Activation: Add thionyl chloride (9.5 mL, ~130 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (
, ). -
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–12 hours. Monitor via TLC (ninhydrin stain) or LC-MS.[1][2]
-
Workup:
-
Purification: The residue is typically a white to off-white solid.[1] Triturate with diethyl ether or ethyl acetate to remove non-polar impurities.[1] Filter and dry under vacuum.[1]
Yield: Typically 90–98%.[1] Characterization:
-
1H NMR (DMSO-d6):
8.5 (br s, 3H, ), 3.65 (s, 3H, ), 3.4-3.6 (m, 1H, CH-N), 2.8-3.0 (m, 1H, CH-CO), 2.1-2.5 (m, 4H, Ring ).
Part 3: De Novo Synthesis (From 3-Oxocyclobutanecarboxylic Acid)
Applicability: Required when the amino acid precursor is unavailable or when specific isotopic labeling is needed.[1]
Reaction Scheme
This route employs a reductive amination strategy.[1][3][4][5][6] The ketone is condensed with an ammonia source to form an imine/iminium species, which is selectively reduced in situ.
Detailed Protocol: Reductive Amination
Reagents:
-
3-Oxocyclobutanecarboxylic acid (1.0 equiv)[1]
-
Ammonium Acetate (
) (10.0 equiv)[1] -
Sodium Cyanoborohydride (
) (1.5 equiv)[1]
Procedure:
-
Imine Formation: Dissolve 3-oxocyclobutanecarboxylic acid (e.g., 2.0 g, 17.5 mmol) and ammonium acetate (13.5 g, 175 mmol) in methanol (40 mL). Stir at room temperature for 1 hour.
-
Reduction: Cool to 0°C. Add
(1.65 g, 26.3 mmol) in portions. -
Completion: Stir at room temperature for 16–24 hours.
-
Quench & Workup:
-
Desalting (Optional but Recommended): Pass through an ion-exchange column (Dowex 50W) if pure free amino acid is required before esterification.[1]
Stereochemical Considerations
The reductive amination of 3-substituted cyclobutanones typically yields a mixture of cis and trans isomers (often ~3:1 to 1:1 ratio depending on conditions).[1]
-
Cis-isomer: Amino and carboxyl groups on the same side.[1]
-
Trans-isomer: Amino and carboxyl groups on opposite sides.[1]
Separation Strategy: Separation is most effectively performed after esterification (Part 2).[1] The methyl ester hydrochlorides can often be separated by:
-
Fractional Crystallization: Using MeOH/Et2O mixtures.[1]
-
Preparative HPLC: C18 column, Water/Acetonitrile (0.1% TFA) gradient.
Part 4: Data Summary & Troubleshooting
Process Comparison Table
| Parameter | Direct Esterification (Route 1) | De Novo Reductive Amination (Route 2) |
| Starting Material | 3-Aminocyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid |
| Key Reagents | ||
| Complexity | Low (1 Step) | High (2 Steps + Purification) |
| Stereocontrol | Retains SM stereochemistry | Generates Cis/Trans mixture |
| Primary Hazard | Corrosive gas ( | Cyanide generation ( |
Troubleshooting Guide
-
Incomplete Reaction (Esterification): If SM persists, add 0.5 equiv more
and reflux for an additional 2 hours. Ensure methanol is anhydrous.[1] -
Sticky Solid/Oil: The product is hygroscopic.[1] Dry thoroughly under high vacuum (0.1 mbar) for 24 hours. If oil persists, triturate with cold diethyl ether and scratch the flask to induce nucleation.
-
Ester Hydrolysis: Avoid exposure to atmospheric moisture.[1] Store the HCl salt in a desiccator at -20°C.
References
- Amino Acid Esterification: Cohen, S. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of Organic Chemistry, 2010.
-
Reductive Amination: Borch, R. F. et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link[1]
-
Cyclobutane Synthesis: Pigou, P. E., & Schiesser, C. H.[9] "Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid." The Journal of Organic Chemistry, 1988 , 53(16), 3841–3843. Link[1]
-
Stereochemical Analysis: Pellicciari, R. et al. "Synthesis and pharmacological characterization of all sixteen stereoisomers of 2-(2'-carboxy-3'-pyrrolidinyl)glycine."[1] Journal of Medicinal Chemistry, 1995 , 38(19), 3717–3719. (Methodology for cyclic amino acid separation).
Sources
- 1. youtube.com [youtube.com]
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Methyl 3-aminocyclobutanecarboxylate hydrochloride safety data sheet
An In-Depth Technical Guide on the Safety, Handling, and Application of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Executive Summary
Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 1212304-86-3 for cis-isomer) is a high-value cycloaliphatic building block used extensively in medicinal chemistry.[1] Its cyclobutane core provides critical conformational restriction in peptidomimetics and small-molecule kinase inhibitors, enhancing metabolic stability and selectivity.
However, its utility comes with specific handling mandates. As an
Chemical Identity & Physicochemical Profile
Precise identification is the first step in any safety protocol. The cyclobutane ring introduces unique strain energy (~26 kcal/mol), influencing both reactivity and metabolic profile compared to linear analogs.
| Property | Technical Specification |
| Chemical Name | Methyl 3-aminocyclobutanecarboxylate hydrochloride |
| Common Synonyms | 3-Amino-cyclobutanecarboxylic acid methyl ester HCl |
| CAS Number | 1354940-69-4 (General); 1212304-86-3 (cis-isomer) |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |
| SMILES | COC(=O)C1CC(N)C1.Cl |
| InChI Key | BTPCSIFZLLWYTE-UHFFFAOYSA-N |
Structural Insight: The compound exists as a hydrochloride salt.[1][4][5] This protonation stabilizes the amine, preventing self-condensation (polymerization) with the ester group—a common degradation pathway for free amino esters.
Hazard Identification & Mechanistic Risk Assessment
While standard Safety Data Sheets (SDS) list hazards, understanding the mechanism of toxicity allows for better risk mitigation.
GHS Classification & H-Codes
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation (Skin Irrit. 2).
-
H319: Causes serious eye irritation (Eye Irrit.[1] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[1]
Mechanistic Toxicology
-
Acidity & Irritation: Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates. The resulting acidity (
in solution) causes immediate tissue irritation (H315, H319). -
Bioavailability: The lipophilic methyl ester facilitates transport across cell membranes. Once intracellular, non-specific esterases may hydrolyze the ester, potentially leading to accumulation of the free amino acid or disrupting local pH homeostasis.
-
Dust Inhalation: As a fine crystalline powder, the primary route of occupational exposure is inhalation. The particle size distribution often allows deep lung penetration, triggering the STOT SE 3 response (respiratory tract irritation).
Visualized Risk Assessment Workflow
The following diagram outlines the logical decision tree for assessing risk before opening the reagent bottle.
Figure 1: Pre-experimental risk assessment logic for handling solid amino ester salts.
Safe Handling & Storage Protocols
To maintain the integrity of the reagent and the safety of the scientist, the following "Self-Validating" protocols must be employed. A self-validating protocol includes checkpoints (Validation Steps) that confirm the previous step was successful before moving forward.
A. Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated) or room temperature (depending on manufacturer spec), but always under an inert atmosphere (Nitrogen/Argon) if possible.
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to clumping and, over time, hydrolysis of the methyl ester to the carboxylic acid.
-
Validation Step: Visually inspect the solid before use. It should be a free-flowing powder. If it is a sticky gum or solid block, significant hydrolysis or water uptake has occurred; purification (recrystallization) is required.
B. Weighing & Solubilization Workflow
Figure 2: Step-by-step handling workflow ensuring moisture control and chemical activation.[1]
Protocol Narrative:
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates ester hydrolysis [1].
-
Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly to minimize exposure to humid air.
-
Solubilization: Dissolve in dry solvents (Methanol, DMF, or DCM).
-
Activation: The compound is an ammonium salt. For nucleophilic attack (e.g., amide coupling), add a tertiary base (DIPEA or Triethylamine) only when ready to react. Premature neutralization in the presence of moisture can lead to rapid hydrolysis or cyclization.
Synthesis & Application Context
Understanding the synthesis helps predict impurities. This compound is typically synthesized via the esterification of 3-aminocyclobutanecarboxylic acid using thionyl chloride in methanol [2].
-
Impurities: Residual
or may be present. -
Stereochemistry: The cis and trans isomers have distinct biological activities.[6] The cis-isomer (amino and ester on the same side) is often preferred for specific folding patterns in peptidomimetics. Ensure the specific isomer matches your study requirements, as interconversion can occur under harsh basic conditions.
Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate the acidic and irritant effects.
| Exposure Route | Immediate Action | Rationale |
| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses. | Neutralizes acidity and flushes particles to prevent corneal abrasion. |
| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Removes the lipophilic ester before it penetrates the dermis. |
| Inhalation | Move to fresh air. Rest in a position comfortable for breathing. | Reduces concentration in alveoli; allows mucociliary clearance. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center. | Vomiting risks aspiration of the acidic salt into the lungs (chemical pneumonitis). |
Spill Cleanup:
-
Wear N95/P100 respirator and nitrile gloves.
-
Dampen the spill slightly with an inert absorbent (sand/vermiculite) to prevent dust generation.
-
Sweep up and place in a hazardous waste container labeled "Solid Toxic/Irritant".
-
Clean area with a weak bicarbonate solution to neutralize traces.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-aminocyclobutanecarboxylate hydrochloride.[1] Retrieved from [Link][1]
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Spectroscopic Data for Methyl 3-aminocyclobutanecarboxylate Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-aminocyclobutanecarboxylate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide presents predicted data based on established principles and spectroscopic data of analogous structures. Each section includes detailed explanations of the underlying principles, step-by-step protocols for data acquisition, and in-depth interpretation of the expected spectral features, all supported by authoritative references.
Introduction to Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a substituted cyclobutane derivative containing both an amine and a methyl ester functional group. The cyclobutane ring introduces conformational constraints that can be of interest in medicinal chemistry and materials science.[1][2] As the hydrochloride salt, the amino group is protonated, which significantly influences its physical, chemical, and spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this molecule.
This guide will explore the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for researchers working with this or structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-aminocyclobutanecarboxylate hydrochloride, both ¹H and ¹³C NMR are indispensable for structural verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amino group, as well as the geometry of the cyclobutane ring.[1][2][3][4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |
| ~ 3.7 | Singlet | 3H | -OCH₃ |
| ~ 3.5 - 3.8 | Multiplet | 1H | CH-NH₃⁺ |
| ~ 2.8 - 3.1 | Multiplet | 1H | CH-COOCH₃ |
| ~ 2.4 - 2.8 | Multiplet | 4H | -CH₂- (ring) |
Causality of Predictions:
-
The broad singlet for the -NH₃⁺ protons at a downfield shift is characteristic of ammonium salts in polar solvents, where the protons are acidic and may undergo exchange.[6]
-
The singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm, a typical value for this functional group.
-
The methine proton attached to the protonated amino group (CH-NH₃⁺) is expected to be deshielded due to the electron-withdrawing effect of the -NH₃⁺ group.
-
Similarly, the methine proton adjacent to the ester group (CH-COOCH₃) will also be shifted downfield.
-
The methylene protons of the cyclobutane ring will appear as complex multiplets due to diastereotopicity and complex spin-spin coupling. The general chemical shift for cyclobutane protons is around 1.96 ppm, but the substituents will cause a downfield shift.[1][2][5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 173 - 175 | C=O (ester) |
| ~ 52 - 54 | -OCH₃ |
| ~ 45 - 50 | CH-NH₃⁺ |
| ~ 35 - 40 | CH-COOCH₃ |
| ~ 30 - 35 | -CH₂- (ring) |
Causality of Predictions:
-
The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-180 ppm.[7][8]
-
The carbon of the methyl ester (-OCH₃) will appear around 52 ppm.[8]
-
The carbon attached to the electron-withdrawing -NH₃⁺ group will be shifted downfield compared to an unsubstituted cyclobutane.
-
The methine carbon adjacent to the ester group will also be deshielded.
-
The methylene carbons of the cyclobutane ring are expected in the aliphatic region, with a typical value for cyclobutane being 22.4 ppm, shifted downfield by the substituents.[9]
Experimental Protocol for NMR Data Acquisition
The following is a general procedure for acquiring high-quality NMR spectra of a solid sample like Methyl 3-aminocyclobutanecarboxylate hydrochloride.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons. D₂O is a good choice for hydrochloride salts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, typically from -2 to 12 ppm for a standard organic molecule.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply appropriate data processing (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width, typically from 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[11]
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Apply appropriate data processing.
-
Diagram of the NMR Workflow:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3400 - 2800 | Strong, Broad | N-H stretch | -NH₃⁺ |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~ 1735 | Strong | C=O stretch | Ester carbonyl |
| ~ 1600 - 1470 | Medium | N-H bend | -NH₃⁺ (asymmetric and symmetric) |
| ~ 1250 - 1000 | Strong | C-O stretch | Ester C-O |
Causality of Predictions:
-
The broad and strong absorption in the 3400-2800 cm⁻¹ region is highly characteristic of the N-H stretching vibrations of an ammonium salt.[12]
-
The sharp, strong peak around 1735 cm⁻¹ is indicative of the C=O stretching of a saturated ester.[13]
-
The N-H bending vibrations of the -NH₃⁺ group typically appear in the 1600-1470 cm⁻¹ region.
-
The strong C-O stretching vibrations of the ester group are expected in the 1250-1000 cm⁻¹ range.[13]
Experimental Protocol for IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
Step-by-Step Methodology (ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal using the pressure clamp.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Diagram of the IR Spectroscopy Principle:
Caption: Simplified principle of IR absorption spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like Methyl 3-aminocyclobutanecarboxylate hydrochloride.[14][15]
Predicted Mass Spectrum
-
Molecular Ion: In positive ion ESI-MS, the protonated molecule (M+H)⁺ is expected to be the base peak. For Methyl 3-aminocyclobutanecarboxylate (the free base, C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . Therefore, the expected m/z for the protonated molecule is approximately 130.08.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of cyclic amino esters can be complex.[16][17][18] Common fragmentation pathways may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the cyclobutane ring is also possible.
Experimental Protocol for ESI-MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid is often added to promote protonation.
-
-
Infusion and Ionization:
-
Mass Analysis:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
Diagram of the ESI-MS Process:
Caption: A schematic representation of the electrospray ionization mass spectrometry process.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-aminocyclobutanecarboxylate hydrochloride. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, a comprehensive spectroscopic profile has been constructed. The provided protocols offer a standardized approach for the experimental characterization of this and similar compounds. This guide serves as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the confident identification and structural elucidation of novel cyclobutane derivatives.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]
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Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]
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PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
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Physics LibreTexts. (2022, November 9). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). IR-characteristic bands of some amino acids in 1700 -1350 cm -1 region. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
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Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]
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MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The ¹H NMR spectrum of methyl ethanoate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]
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ACS Publications. (n.d.). Proton NMR chemical shift and intrinsic acidity of hydroxyl groups. Ab initio calculations on catalytically active sites and gas-phase molecules. Retrieved from [Link]
- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
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Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Amino Acids, Peptides and Proteins: Volume 36.
-
Reddit. (n.d.). H-NMR Help!. Retrieved from [Link]
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YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
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MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2015, February 25). ¹H and ¹³C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Retrieved from [Link]_
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Strategic Sourcing & Technical Validation: Methyl 3-aminocyclobutanecarboxylate HCl
Part 1: Executive Summary & Strategic Value
The "Escape from Flatland" Enabler
In modern drug discovery, Methyl 3-aminocyclobutanecarboxylate hydrochloride is not merely a reagent; it is a strategic tool for increasing fraction of saturated carbon (
This guide addresses the critical supply chain and quality challenges associated with this molecule: specifically, the stereochemical ambiguity (cis vs. trans) often found in commercial catalogs and the hygroscopic nature of the hydrochloride salt which impacts stoichiometric precision.[2]
Part 2: Chemical Intelligence & Stereochemical Traps
The primary failure mode in sourcing this material is ignoring the stereochemistry.[1][2][3] The cis and trans isomers possess distinct vectors and biological activities.[1][2][3] Many "bulk" suppliers sell a mixture unless specified.[1][2][3]
Chemical Identity Table[2][4]
| Feature | Data |
| IUPAC Name | Methyl 3-aminocyclobutanecarboxylate hydrochloride |
| Common Name | 3-Amino-cyclobutane carboxylic acid methyl ester HCl |
| Molecular Weight | 165.62 g/mol |
| Formula | |
| Key Property | High metabolic stability compared to linear esters |
The Isomer Critical Quality Attribute (CQA)
-
Trans-Isomer (Linear Vector): The amino and ester groups are on opposite faces.[1][2][3] This is generally the thermodynamically preferred isomer and mimics a 1,4-disubstituted phenyl ring but with lower lipophilicity (LogP).[1][2][3]
-
Cis-Isomer (Kinked Vector): The groups are on the same face.[1][2][3] This creates a "U-shape" or kink, often used to induce turns in peptidomimetics.[2]
CAS Registry Guide:
-
Unspecified/Mix: 1354940-69-4 (Often supplied as trans by default, but requires verification).[1][2][3]
-
Trans-Specific: 74316-29-3 (Target for linear scaffolds).[1][3]
-
Cis-Specific: 1212304-86-3 (Target for turn scaffolds).[1][3]
Part 3: Supply Chain Landscape[3]
As a Senior Application Scientist, I categorize suppliers not by price, but by synthetic capability . For cyclobutanes, "Originators" are preferred over "Aggregators" due to the difficulty of separating diastereomers.[2]
Supplier Tiering Analysis[2]
| Tier | Supplier Type | Recommended Vendors | Primary Use Case | Risk Profile |
| 1 | Specialist Originators | PharmaBlock , Enamine | SAR Critical Path, Scale-up (>100g) | Low.[3] These vendors specialize in strained rings and rigid scaffolds. |
| 2 | Verified Catalog | Combi-Blocks , BLD Pharm | Hit-to-Lead, Routine Synthesis | Low-Medium.[2][3] Generally reliable, but batch-to-batch isomer ratios can vary.[1][2][3] |
| 3 | Aggregators | (Various generic platforms) | Non-critical reagents | High.[1][3] Often drop-ship; limited QC data on stereochemistry. |
Visualization: Sourcing Logic Flow
The following diagram illustrates the decision process for selecting a supplier based on project phase and stereochemical requirements.
Caption: Decision matrix for sourcing cyclobutane derivatives based on stereochemical stringency.
Part 4: Technical Validation (The Self-Validating System)[1][3]
The Problem: Standard LC-MS is often insufficient for this molecule.[1][2][3]
-
Weak UV Chromophore: The molecule lacks an aromatic ring.[1][2][3] Detection at 210 nm is prone to solvent noise.[1][2][3]
-
Salt Weight: Excess HCl (common in lower grades) does not show up on LC-MS but ruins stoichiometry in coupling reactions (e.g., amide coupling).[1][2][3]
The Solution: Quantitative NMR (qNMR).[1][2][3] This is the only robust "self-validating" method to determine both absolute purity (wt%) and diastereomeric ratio (dr).[1][2][3]
Protocol: qNMR Purity & Isomer Assessment
Objective: Determine weight % purity and cis/trans ratio.
Materials:
-
Analyte: Methyl 3-aminocyclobutanecarboxylate HCl (~10 mg).[1][2][3]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone.[1][2][3]
-
Solvent:
(preferred) or DMSO- .[1][2][3]
Workflow:
-
Weighing: Accurately weigh ~10 mg of analyte (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in 0.6 mL
. Ensure complete dissolution (vortex).[1][2][3] -
Acquisition: Run 1H-NMR (min 400 MHz). Set relaxation delay (
) to ≥ 30 seconds to ensure full relaxation of protons (critical for integration accuracy). -
Analysis:
-
Methine Protons: The ring protons on C3 (attached to amine) and C1 (attached to ester) will shift differently for cis vs trans.[1][2][3]
-
Trans-isomer: Typically shows more shielded signals due to symmetry/anisotropy compared to cis.[1][2][3]
-
Integration: Integrate the methyl ester singlet (3H) against the IS peak.[1][2][3]
-
Calculation (Absolute Purity):
Visualization: Quality Control Workflow
Caption: QC workflow utilizing qNMR to validate salt stoichiometry and stereochemical purity.
Part 5: Handling & Storage Protocols[1]
Hygroscopicity Warning: The hydrochloride salt of amino esters is prone to hydrolysis if exposed to moisture.[1][2][3] The formation of the free amino acid (zwitterion) is a common degradation pathway.[1][2]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Warm to room temperature before opening the vial to prevent condensation.
-
Free Basing: If the free base is required, generate it in situ (e.g., using DIPEA or
in the reaction solvent).[1][2] Do not isolate the free base oil as it is unstable and prone to polymerization or intermolecular cyclization.[1][2][3]
References
-
PharmaBlock Sciences. (2023).[1][2][3] Cyclobutane Derivatives in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from [1][4]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [1]
-
Enamine. (2023).[1][2][3] Saturated Bioisosteres of Benzene: Cyclobutanes. Retrieved from [1]
-
Combi-Blocks. (2024). Product Catalog: Methyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [1][3]
-
Mykhailiuk, P. K. (2019).[1][2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3] (Contextual grounding for Fsp3 utility).
Sources
- 1. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobutanes [promotion.pharmablock.com]
An In-Depth Technical Guide to the Stereochemistry of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry, valued for the rigid scaffold it imparts to novel therapeutics. The precise three-dimensional arrangement of the amino and methyl ester substituents on the cyclobutane ring is critical, as different stereoisomers can lead to vastly different pharmacological activities. This guide provides a comprehensive technical overview of the stereochemical landscape of this compound. It delves into the structural possibilities, outlines synthetic strategies for achieving stereocontrol, and details the analytical methodologies required for the definitive characterization and separation of its diastereomers and enantiomers. By synthesizing established principles of stereoselective synthesis and state-of-the-art analytical techniques, this document serves as an essential resource for scientists working with this versatile chemical intermediate.
The Stereochemical Complexity of a Constrained Scaffold
Methyl 3-aminocyclobutanecarboxylate hydrochloride possesses two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the amino and methyl ester groups defines the diastereomeric relationship: cis when the substituents are on the same face of the ring, and trans when they are on opposite faces.
-
cis-isomer: Exists as a pair of enantiomers, (1R,3S)-methyl 3-aminocyclobutanecarboxylate and (1S,3R)-methyl 3-aminocyclobutanecarboxylate.
-
trans-isomer: Exists as a pair of enantiomers, (1R,3R)-methyl 3-aminocyclobutanecarboxylate and (1S,3S)-methyl 3-aminocyclobutanecarboxylate.
The hydrochloride salt form is crucial for the stability, solubility, and handling of this amino ester. The protonation of the amino group can influence the conformational preferences of the cyclobutane ring, but it does not change the underlying stereochemical configurations. The puckered nature of the cyclobutane ring adds another layer of conformational complexity, which can be investigated using advanced NMR techniques.
Caption: Stereoisomers of Methyl 3-aminocyclobutanecarboxylate.
Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of methyl 3-aminocyclobutanecarboxylate typically starts from a common precursor, 3-oxocyclobutanecarboxylic acid[1]. The stereochemistry is then set during the introduction of the amino group.
Synthesis of the cis and trans Diastereomers
A common strategy involves the reductive amination of 3-oxocyclobutanecarboxylic acid or its methyl ester. The choice of reducing agent can influence the diastereomeric ratio of the resulting 3-aminocyclobutanecarboxylic acid. For instance, catalytic hydrogenation often favors the formation of the cis isomer due to the catalyst approaching from the less hindered face of the molecule, while hydride reducing agents may provide different selectivity.
Alternatively, stereochemical inversion reactions can be employed. For example, a Mitsunobu reaction on a cis-3-hydroxycyclobutanecarboxylate derivative can lead to the formation of a trans-azido derivative, which can then be reduced to the trans-amino ester[2].
Caption: General synthetic and separation workflow.
Analytical Techniques for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers.
-
¹H NMR Coupling Constants: The vicinal coupling constants (³J) between protons on the cyclobutane ring are diagnostic of their relative stereochemistry. Generally, the ³Jcis coupling constant is larger than the ³Jtrans coupling constant. By analyzing the multiplicity and coupling patterns of the ring protons, the relative stereochemistry can be assigned.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about through-space proximity of protons. For the cis isomer, NOE correlations would be expected between protons on the substituents at C1 and C3, as they are on the same face of the ring. Such correlations would be absent in the trans isomer.
Table 1: Expected NMR Characteristics for Stereochemical Assignment
| Technique | cis-Isomer | trans-Isomer |
| ¹H NMR (³J) | Larger ³Jcis coupling between vicinal protons on the same face. | Smaller ³Jtrans coupling between vicinal protons on opposite faces. |
| NOESY | Presence of NOE correlation between protons on C1 and C3 substituents. | Absence of NOE correlation between protons on C1 and C3 substituents. |
Chiral Chromatography for Enantiomeric Separation
To separate the enantiomers of both the cis and trans diastereomers, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is typically employed.
Protocol: Chiral HPLC Separation of Enantiomers
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for separating chiral amines and their derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection is suitable if the molecule contains a chromophore. If not, derivatization with a UV-active tag may be necessary, or a detector such as a mass spectrometer can be used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Temperature: The column temperature is usually maintained at a constant value, often near ambient temperature, to ensure reproducible retention times.
The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of stereochemistry and the absolute configuration of a chiral molecule. By obtaining a suitable single crystal of one of the enantiomerically pure stereoisomers, the precise three-dimensional arrangement of the atoms in the crystal lattice can be determined. This technique unambiguously establishes the cis or trans relationship and the absolute configuration (R/S) at each stereocenter. Furthermore, it reveals the conformation of the cyclobutane ring and the intermolecular interactions, such as hydrogen bonding involving the ammonium and chloride ions, in the solid state.
Conclusion
The stereochemistry of methyl 3-aminocyclobutanecarboxylate hydrochloride is a critical aspect that dictates its utility as a building block in drug discovery and development. A thorough understanding of the possible stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for the successful application of this compound. While stereoselective syntheses can enrich the desired diastereomer, the definitive assignment of stereochemistry relies on a combination of advanced analytical techniques, with NMR spectroscopy and X-ray crystallography being the most powerful. Furthermore, chiral chromatography is indispensable for the separation and purification of the individual enantiomers, a crucial step in the development of single-enantiomer drug candidates. This guide provides the foundational knowledge and technical insights necessary for researchers to confidently navigate the stereochemical complexities of this important molecule.
References
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
Sources
Methodological & Application
Application Note: Strategic Implementation of Methyl 3-aminocyclobutanecarboxylate Hydrochloride in PROTAC Linker Design
Abstract
This technical guide details the application of Methyl 3-aminocyclobutanecarboxylate hydrochloride (M3AC-HCl) as a high-value rigid scaffold in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this cyclobutane-based building block introduces defined exit vectors and reduces the entropic penalty of ternary complex formation. This document provides validated protocols for its deprotection, hydrolysis, and orthogonal coupling, serving as a blueprint for medicinal chemists aiming to optimize the physicochemical properties and selectivity of degrader molecules.
Introduction: The Shift to Rigid Linkers
In the evolution of PROTAC design, the "linker" has graduated from a passive connector to a critical determinant of cooperativity. First-generation degraders relied heavily on flexible PEG chains. While synthetically accessible, these often suffer from:
-
High Entropic Penalty: The flexible chain must collapse into a specific conformation to enable the ternary complex (POI-PROTAC-E3), reducing binding affinity (
). -
Poor Permeability: Long PEG chains often increase Topological Polar Surface Area (TPSA) without contributing to binding.
-
Lack of Selectivity: "Floppy" linkers allow the E3 ligase to approach the Protein of Interest (POI) from multiple angles, potentially degrading off-targets.
Methyl 3-aminocyclobutanecarboxylate hydrochloride offers a solution by constraining the linker geometry. The cyclobutane ring locks the exit vectors of the amine and carboxylate at specific angles (defined by cis/trans isomerism), pre-organizing the molecule for productive ternary complex formation.
Chemical Profile[1][2][3]
-
Compound: Methyl 3-aminocyclobutanecarboxylate hydrochloride[1][2][3]
-
CAS: 1354940-69-4 (Representative)[3]
-
Functionality: Heterobifunctional (Amine + Methyl Ester)
-
Key Feature: Orthogonal protection; the ester masks the acid while the amine is available for coupling (after salt neutralization).
Strategic Application & Design Logic
Isomerism as a Design Tool
The cyclobutane ring exists in cis and trans configurations. This is not a trivial detail; it dictates the spatial projection of the E3 and POI ligands.
-
Cis-isomer: Projects substituents roughly 60-90° relative to the ring plane (depending on pucker), creating a "U-shape" or "kinked" geometry.
-
Trans-isomer: Projects substituents in a linear or "step-like" vector, extending the reach.
Recommendation: Do not assume the commercial salt is a single isomer unless specified. Separate isomers or purchase stereopure building blocks to ensure Structure-Activity Relationship (SAR) consistency.
Visualizing the Linker Strategy
Experimental Protocols
The following workflows assume the synthesis of a PROTAC where the M3AC moiety connects an acid-bearing Ligand A (e.g., E3 ligand) and an amine-bearing Ligand B (e.g., POI ligand).
Protocol A: Amine-First Functionalization (Coupling to Ligand A)
Objective: Couple the free amine of M3AC to a carboxylic acid on Ligand A, while keeping the methyl ester intact.
Materials:
-
Ligand A-COOH (1.0 equiv)
-
Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Ligand A-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Salt Neutralization (Critical): In a separate vial, suspend Methyl 3-aminocyclobutanecarboxylate HCl in minimal DMF. Add 2.0 equiv of DIPEA. Note: The solution should clarify as the free base is liberated.
-
Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.0-2.0 equiv) to ensure pH > 8.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass: Ligand A + 129 Da (cyclobutane fragment) - H2O).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3 (sat), and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The methyl ester is stable on silica.
Protocol B: Ester Hydrolysis (Linker Activation)
Objective: Convert the methyl ester to a carboxylic acid to allow attachment of the second ligand.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
LiOH·H2O (3.0 equiv)
-
THF / Water (3:1 ratio)
Step-by-Step:
-
Solubilization: Dissolve the intermediate in THF. Cool to 0°C.
-
Hydrolysis: Add LiOH dissolved in water dropwise.
-
Monitoring: Allow to warm to RT. Stir for 1–3 hours. Caution: Cyclobutane rings are generally stable, but prolonged exposure to harsh base/heat can cause epimerization. Monitor strictly by TLC/LC-MS until the starting material ester disappears.
-
Acidification: Carefully acidify to pH ~4 with 1N HCl.
-
Extraction: Extract with EtOAc (or DCM/iPrOH 3:1 if the product is polar).
-
Yield: Isolate the free acid. This intermediate is often used directly in the next step without column chromatography to prevent decomposition.
Protocol C: Final Assembly (Coupling to Ligand B)
Objective: Form the final PROTAC by coupling the newly revealed acid to the amine of Ligand B.
Step-by-Step:
-
Repeat the HATU/DIPEA coupling conditions from Protocol A, using the Hydrolyzed Intermediate (Acid) and Ligand B-NH2.
-
Purification: Final PROTACs are best purified via Preparative HPLC (Reverse Phase) using a Water/Acetonitrile (+0.1% Formic Acid) gradient to ensure removal of urea byproducts and unreacted fragments.
Synthesis Workflow Visualization
Data & Validation: Why this works
When comparing Cyclobutane-based linkers against PEG-based linkers, the following trends are typically observed in physicochemical profiling:
| Parameter | PEG Linker (Flexible) | Cyclobutane Linker (Rigid) | Impact on Drug Development |
| Conformational Entropy | High (Penalty upon binding) | Low (Pre-organized) | Improved potency ( |
| Lipophilicity (LogD) | Low (Hydrophilic) | Moderate | Better membrane permeability |
| Metabolic Stability | Low (Oxidative liability) | High | Improved Half-life ( |
| Exit Vector Control | None (Random coil) | Defined (Cis/Trans) | Rational design of ternary complex |
Validation Experiment (Self-Check): To confirm the "Rigid Linker" hypothesis, synthesize both the cis and trans variants of your PROTAC.
-
Assay: Binary binding (TR-FRET) vs. Ternary complex formation (AlphaLISA).
-
Expectation: If the linker is driving cooperativity, one isomer should show significantly higher cooperativity (
) than the other, whereas a flexible PEG linker would likely show no cooperativity ( ).
Troubleshooting & Safety
-
Stoichiometry of Base: The M3AC is an HCl salt. You must account for the extra equivalent of base (DIPEA/TEA) to neutralize the HCl. Failure to do so will result in acidic conditions that inhibit HATU activity.
-
Hydrolysis Selectivity: If your "Ligand A" contains other esters, LiOH hydrolysis will cleave them too. In such cases, use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C for mild, highly selective methyl ester cleavage.
-
Epimerization: Avoid strong bases (NaH) or high heat (>80°C) during coupling, as this can scramble the cis/trans stereochemistry of the cyclobutane.
References
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel rigid linkers for PROTACs." Journal of Medicinal Chemistry.
-
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. (Demonstrates the impact of rigid linkers on VHL-based degraders).
-
Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs." Drug Discovery Today.
-
PubChem Compound Summary. (2023). "Methyl 3-aminocyclobutanecarboxylate hydrochloride."[1][2][3] National Library of Medicine.
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. (Discusses entropic advantages of rigid linkers).
Sources
- 1. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-aminocyclobutanecarboxylate Hydrochloride as a Rigid Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[3][4] While significant attention is often given to the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][6]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI. Linkers can be broadly categorized as flexible (e.g., polyethylene glycol or alkyl chains) or rigid. While flexible linkers can allow for multiple binding orientations, this conformational freedom can come at the cost of an entropic penalty upon binding and may lead to suboptimal physicochemical properties.[7]
Rigid linkers, such as those incorporating cycloalkane or aromatic moieties, offer several advantages. They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[8] This can lead to enhanced potency and selectivity. Furthermore, rigid linkers can improve metabolic stability and other pharmacokinetic parameters.[8] This application note focuses on the use of methyl 3-aminocyclobutanecarboxylate hydrochloride as a novel, rigid linker component in PROTACs.
The Rationale for Employing a Cyclobutane-Based Rigid Linker
The cyclobutane ring of methyl 3-aminocyclobutanecarboxylate hydrochloride offers a unique scaffold for a rigid linker due to its constrained conformational flexibility. This rigidity can help to precisely control the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ternary complex formation. The defined stereochemistry of the substituents on the cyclobutane ring can be exploited to fine-tune the exit vectors of the linker, further optimizing the geometry of the ternary complex.
The presence of both an amine and a methyl ester group provides two distinct points for chemical modification, allowing for versatile and directional synthesis of the PROTAC. The amine can be readily acylated to connect to either the warhead or the E3 ligase ligand, while the ester can be hydrolyzed to a carboxylic acid for further functionalization or remain as an ester to influence solubility and cell permeability.
Hypothetical PROTAC Synthesis Incorporating the Cyclobutane Linker
The following is a representative, hypothetical protocol for the synthesis of a PROTAC utilizing methyl 3-aminocyclobutanecarboxylate hydrochloride as a rigid linker. This protocol outlines a common synthetic strategy involving amide bond formation. For this example, we will consider a generic warhead with a carboxylic acid handle and a pomalidomide-based E3 ligase ligand with a suitable functional group for attachment.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for a PROTAC using a cyclobutane-based linker.
Detailed Synthetic Protocol
Step 1: Coupling of the Warhead to the Cyclobutane Linker
-
Materials:
-
Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq)
-
Warhead with a carboxylic acid functional group (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the warhead-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve methyl 3-aminocyclobutanecarboxylate hydrochloride in anhydrous DMF and add DIPEA to neutralize the hydrochloride salt.
-
Add the solution of the warhead and coupling reagents dropwise to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
-
Step 2: Hydrolysis of the Methyl Ester
-
Materials:
-
Warhead-linker conjugate from Step 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
THF/Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the warhead-linker conjugate in a 1:1 mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the hydrolyzed warhead-linker-COOH intermediate.
-
Step 3: Coupling of the E3 Ligase Ligand to the Warhead-Linker Intermediate
-
Materials:
-
Warhead-linker-COOH from Step 2 (1.0 eq)
-
E3 ligase ligand with an amine functional group (e.g., pomalidomide derivative) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow a similar amide coupling procedure as described in Step 1, using the warhead-linker-COOH and the amine-functionalized E3 ligase ligand.
-
After purification by preparative HPLC, the final PROTAC product is obtained.
-
Biophysical and Cellular Characterization of the Cyclobutane-Linked PROTAC
A series of biophysical and cellular assays are essential to validate the function of the newly synthesized PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A sequential workflow for the characterization of a novel PROTAC.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC measures the heat change upon binding of the PROTAC to its target proteins, allowing for the determination of binding affinities (Kd), stoichiometry (n), and thermodynamic parameters.[1][9]
-
Materials:
-
Purified POI and E3 ligase proteins
-
Synthesized PROTAC
-
ITC instrument
-
ITC buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of the POI or E3 ligase in the ITC buffer at a suitable concentration (e.g., 10-50 µM) and load it into the sample cell.
-
Prepare a solution of the PROTAC in the same buffer at a 10-fold higher concentration and load it into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the PROTAC solution into the protein solution.
-
Analyze the resulting thermogram to determine the binding affinity (Kd).
-
-
Data Interpretation: A low Kd value indicates strong binding. This should be performed for both binary interactions (PROTAC-POI and PROTAC-E3 ligase).
| Interaction | Hypothetical Kd (nM) |
| PROTAC with POI | 50 |
| PROTAC with E3 Ligase | 200 |
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity of the POI and E3 ligase induced by the PROTAC, confirming ternary complex formation.[10][11]
-
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression plasmids.
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Add the HaloTag® ligand and NanoBRET™ substrate.
-
Measure the luminescence at 460 nm and 618 nm.
-
-
Data Interpretation: An increase in the BRET ratio (618nm/460nm) indicates that the PROTAC is bringing the POI and E3 ligase into close proximity, forming a ternary complex. A bell-shaped dose-response curve is often observed, which is characteristic of PROTACs.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® assesses target engagement in a cellular context by measuring the thermal stabilization of the POI upon PROTAC binding.[12][13]
-
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Western blot or ELISA reagents
-
-
Procedure:
-
Treat cultured cells with the PROTAC or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble POI in the supernatant by Western blot or ELISA.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it is binding to and stabilizing the POI in the cellular environment.
Protocol 4: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[14][15]
-
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imager.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
-
Data Interpretation: A dose-dependent decrease in the POI band intensity indicates successful PROTAC-mediated degradation. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined.
| Parameter | Hypothetical Value |
| DC50 | 25 nM |
| Dmax | >90% |
Conclusion
The strategic selection of a linker is paramount in the development of effective and drug-like PROTACs. Methyl 3-aminocyclobutanecarboxylate hydrochloride represents a promising building block for the construction of rigid linkers. Its constrained cyclobutane core can aid in pre-organizing the PROTAC for efficient ternary complex formation, potentially leading to improved potency and selectivity. The synthetic handles it provides allow for versatile incorporation into PROTAC scaffolds. The protocols outlined in this application note provide a comprehensive framework for the synthesis and characterization of PROTACs containing this novel linker, from initial chemical synthesis to cellular validation of protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
An, S., & Fu, L. (2022). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-13. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]
-
ICE Bioscience. NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]
-
Jin, J., Wu, Y., & Chen, J. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-25. [Link]
-
ResearchGate. PROTACs with aromatic linkers. Retrieved from [Link]
-
Zhang, X., Crowley, V. M., W্যালি, M., & He, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS medicinal chemistry letters, 11(5), 738-748. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. [Link]
-
Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4856-4861. [Link]
-
Orcutt, S. J., Nisenbaum, E. S., & Johnson, D. S. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(2), 275-285. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride". PubChem. Retrieved Jan. 30, 2026 from [Link].
-
Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in molecular biology (Clifton, N.J.), 1888, 269–283. [Link]
-
Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(4), 2055-2064. [Link]
-
Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]
-
Wang, X., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(29), 10924-10935. [Link]
-
Spallarossa, A., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
-
BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. Retrieved from [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride". PubChem. Retrieved Jan. 30, 2026 from [Link].
-
ResearchGate. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]
-
JoVE. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]
- Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
-
Naro, Y., et al. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. [Link]
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
Wikipedia. Methylammonium chloride. Retrieved from [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Reaction Biology. BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11637, Methyl 1-aminocyclobutane-1-carboxylate hydrochloride". PubChem. Retrieved Jan. 30, 2026 from [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. academic.oup.com [academic.oup.com]
Synthesis of BTK degraders using Methyl 3-aminocyclobutanecarboxylate hydrochloride
Here is the comprehensive Application Note and Protocol guide for the synthesis of BTK degraders using Methyl 3-aminocyclobutanecarboxylate hydrochloride.
Utilizing Methyl 3-aminocyclobutanecarboxylate Hydrochloride as a Conformational Anchor
Executive Summary & Scientific Rationale
The development of Bruton's Tyrosine Kinase (BTK) degraders has shifted from flexible alkyl linkers to rigidified linker systems . While first-generation PROTACs utilized polyethylene glycol (PEG) or linear alkyl chains, these often suffer from poor metabolic stability and high entropic penalties upon ternary complex formation.
Methyl 3-aminocyclobutanecarboxylate hydrochloride serves as a critical "rigid spacer" in modern PROTAC design. Its cyclobutane core restricts the conformational degrees of freedom, locking the E3 ligase and Target Protein (POI) into a productive orientation for ubiquitination.
Key Advantages of this Building Block:
-
Entropic Pre-organization: Reduces the energy penalty required to form the POI-Linker-E3 ternary complex.
-
Metabolic Stability: The cyclobutane ring is resistant to oxidative metabolism (e.g., CYP450 hydroxylation) common in linear alkyl linkers.
-
Vector Definition: Provides a defined exit vector (cis/trans isomerism) to fine-tune the spatial geometry between the Warhead and E3 Ligand.
Strategic Synthesis Workflow
The synthesis strategy employs a convergent assembly . The cyclobutane motif acts as the central hub, coupling an E3 ligase ligand (Cereblon binder) to the BTK warhead (Ibrutinib derivative).
Pathway Logic Diagram (Graphviz)
Caption: Convergent synthesis workflow. The cyclobutane linker is first attached to the E3 ligand, hydrolyzed, and then coupled to the BTK warhead to maximize yield and purification efficiency.
Detailed Experimental Protocol
Phase 1: Linker-E3 Ligand Assembly
Objective: Couple the amine of the cyclobutane linker to the carboxylic acid of the Cereblon ligand (e.g., Thalidomide-4-carboxylic acid).
Reagents:
-
Linker: Methyl 3-aminocyclobutanecarboxylate HCl (1.0 eq)
-
E3 Ligand: 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the E3 Ligand acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Addition: Add Methyl 3-aminocyclobutanecarboxylate HCl (1.0 mmol) in one portion.
-
Reaction: Stir the mixture at RT for 4–6 hours under nitrogen. Monitor by LC-MS (Look for mass M+H corresponding to the coupled ester).
-
Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), saturated NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
-
Checkpoint: Isolate Intermediate A (Methyl ester functionalized E3 ligand).
-
Phase 2: Ester Hydrolysis (Deprotection)
Objective: Convert the methyl ester to a free carboxylic acid to prepare for Warhead attachment.
Reagents:
-
Substrate: Intermediate A
-
Base: LiOH·H2O (2.5 eq)
-
Solvent: THF / Water (3:1 ratio)
Protocol:
-
Dissolve Intermediate A in THF/Water (3:1).
-
Add LiOH·H2O (2.5 eq) and stir at RT for 2 hours.
-
Monitoring: TLC/LC-MS should show disappearance of the methyl ester peak and appearance of the acid (M-14 mass shift).
-
Workup: Acidify carefully to pH ~3-4 using 1N HCl. Extract with EtOAc (3x).
-
Drying: Dry organic layer over MgSO4 and concentrate in vacuo.
-
Checkpoint: Isolate Intermediate B (Carboxylic acid functionalized Linker-E3). Note: Do not purify by silica column if possible to avoid streaking; use directly or purify by Reverse Phase C18 if necessary.
-
Phase 3: Final PROTAC Assembly
Objective: Couple the Rigid Linker-E3 Acid to the BTK Warhead Amine (e.g., Ibrutinib piperidine core).
Reagents:
-
Acid: Intermediate B (1.0 eq)
-
Amine: Des-acryloyl Ibrutinib (1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone derivative - free amine) (1.0 eq)
-
Coupling Agent: PyBOP (1.2 eq) or COMU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or DMSO
Protocol:
-
Dissolve Intermediate B (Acid) in DMF.
-
Add DIPEA and PyBOP. Stir for 5 minutes.
-
Add the BTK Warhead Amine.
-
Stir at RT for 12–16 hours.
-
Purification (Critical): The final PROTAC is a high molecular weight species. Purify directly via Preparative HPLC .
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 20 mins.
-
-
Lyophilization: Freeze-dry fractions to obtain the final BTK Degrader as a white/off-white powder.
Data Presentation & Validation
QC Specifications Table
| Parameter | Specification | Method |
| Purity | > 95% | HPLC (254 nm) |
| Identity | Mass ± 1 Da | HRMS (ESI+) |
| Solubility | > 10 mM in DMSO | Visual Inspection |
| Stereochemistry | Cis/Trans ratio defined | 1H-NMR (Cyclobutane protons) |
Biological Validation (Self-Validating Protocol)
To ensure the synthesized molecule functions as a degrader and not just an inhibitor:
-
Degradation Assay (DC50): Treat Mino or Rec-1 cells (Mantle Cell Lymphoma lines) with serial dilutions (1 nM – 10 µM) for 16–24 hours.
-
Western Blot: Probe for BTK. A "hook effect" (loss of degradation at high concentrations) is characteristic of PROTACs and validates the mechanism.
-
Rescue Experiment: Pre-treat cells with excess Proteasome Inhibitor (Carfilzomib) or excess free Pomalidomide. Degradation should be blocked , confirming the Ubiquitin-Proteasome mechanism.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Link
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS). Link
-
Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link
-
MedChemExpress Product Guide. cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride as PROTAC Linker. Link
Application Note: Methyl 3-aminocyclobutanecarboxylate HCl in High-Fsp³ Drug Design
Topic: Application of Methyl 3-aminocyclobutanecarboxylate hydrochloride in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4) is a bifunctional, conformationally restricted building block increasingly utilized in modern medicinal chemistry. As a
Strategic Application in Medicinal Chemistry
The "Escape from Flatland"
Traditional drug discovery often relies on planar, aromatic-rich structures which can suffer from poor solubility and rapid metabolic clearance. The cyclobutane ring of methyl 3-aminocyclobutanecarboxylate offers a rigid, non-planar alternative.
-
Bioisosterism: The 1,3-disubstituted cyclobutane motif acts as a bioisostere for para-substituted phenyl rings but with significantly lower lipophilicity (LogP) and no
- stacking potential. -
Vector Control: Unlike flexible propyl linkers, the cyclobutane ring locks the amino and carboxylate termini into specific vectors.
-
Trans-isomer: Mimics an extended conformation (linear distance ~5-6 Å).
-
Cis-isomer: Mimics a turn or "U-shape" conformation.
-
Metabolic Stability
Incorporating the cyclobutane ring often blocks metabolic soft spots.[1] Replacing a flexible alkyl chain with a cyclobutane ring reduces the entropic penalty of binding to a target protein and prevents oxidative metabolism (e.g., P450-mediated hydroxylation) common on flexible methylene chains.
Chemical Properties & Handling[2][3]
| Property | Specification |
| Chemical Formula | C₆H₁₁NO₂[2][3][4] · HCl |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO; Sparingly soluble in DCM/EtOAc (free base is soluble) |
| Hygroscopicity | Moderate (Store in desiccator) |
| Stereochemistry | Available as cis, trans, or mixture.[5] Critical: Verify isomer purity by NMR prior to SAR studies. |
Handling Precaution: As a hydrochloride salt, the compound is acidic. In coupling reactions involving acid-sensitive groups, ensure proper neutralization with a tertiary base (DIPEA or TEA) in situ.
Experimental Protocols
Protocol A: General Amide Coupling (C-Terminus Functionalization)
Objective: To couple the amine of the cyclobutane scaffold to a carboxylic acid (R-COOH).
Mechanism: The HCl salt must be neutralized to release the nucleophilic free amine. We use HATU for high-efficiency coupling to minimize potential epimerization at the cyclobutane chiral centers, although cyclobutanes are generally configurationally stable under standard coupling conditions.
Materials:
-
Carboxylic Acid (R-COOH) (1.0 equiv)
-
Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Neutralization & Addition: In a separate vial, dissolve Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv) in a minimal amount of DMF. Add DIPEA (3.0 equiv) to this vial (solution may warm slightly).
-
Coupling: Add the amine/DIPEA solution dropwise to the activated acid mixture.
-
Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC (typically complete in 1–3 hours).
-
Work-up: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Controlled Hydrolysis (Ester Deprotection)
Objective: To convert the methyl ester to the free carboxylic acid for further elaboration.
Critical Note: While standard hydrolysis uses NaOH, Lithium Hydroxide (LiOH) is preferred for cyclobutanes to minimize the risk of epimerization if the system is strained.
Step-by-Step Procedure:
-
Dissolve the methyl ester intermediate in THF/Water (3:1 ratio).
-
Cool the solution to 0°C.
-
Add LiOH·H₂O (2.0 equiv).
-
Stir at 0°C for 30 mins, then allow to warm to RT.
-
Validation: Monitor by LC-MS (Shift of -14 Da).
-
Work-up: Carefully acidify to pH ~3-4 with 1M HCl. Extract with EtOAc (or n-Butanol if the product is polar).
Visualizing the Workflow & Logic
The following diagrams illustrate the structural logic and the synthetic workflow for utilizing this scaffold.
Diagram 1: Vector Analysis (Cis vs. Trans)
Caption: Comparison of spatial vectors. Trans-isomer mimics linear linkers (phenyl/propyl); Cis-isomer induces turns.
Diagram 2: Synthetic Workflow for Bifunctional Linker
Caption: Step-by-step incorporation of the scaffold into a drug candidate.
Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling
-
Cause: Incomplete neutralization of the hydrochloride salt.
-
Solution: Ensure DIPEA is added to the amine before mixing with the activated acid. Use a pH strip to verify the amine solution is basic (pH > 8).
Issue: Stereochemical Scrambling
-
Cause: Harsh hydrolysis conditions or high temperature coupling.
-
Solution: Stick to LiOH at 0°C for hydrolysis. Avoid strong bases like NaOH or KOH at reflux. Verify stereochemistry using NOESY NMR (Cis protons correlate; Trans protons do not).
Issue: Poor Solubility of Free Acid
-
Cause: The zwitterionic nature of the hydrolyzed amino-acid (if amine is deprotected) or high polarity of the cyclobutane acid.
-
Solution: Do not extract into non-polar solvents (Hexane/Et2O). Use EtOAc or n-Butanol/DCM mixtures for extraction.
References
-
Cyclobutanes in Medicinal Chemistry
-
Bioisosterism Principles
-
Synthesis & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 3. Methyl 3-aminocyclobutanecarboxylate hydrochloride [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride and Its Reaction Products
This Application Note is designed for medicinal chemists and analytical scientists characterizing Methyl 3-aminocyclobutanecarboxylate hydrochloride , a high-value
Introduction & Chemical Context
The cyclobutane ring offers a unique "exit vector" in medicinal chemistry, allowing for precise orientation of substituents while increasing metabolic stability compared to linear alkyl chains. However, the 1,3-disubstituted cyclobutane scaffold presents a distinct analytical challenge: distinguishing between cis and trans diastereomers.
Unlike cyclohexane, cyclobutane is not a perfect chair; it exists in a puckered "butterfly" conformation to relieve torsional strain. This puckering complicates
The Molecule of Interest
-
Compound: Methyl 3-aminocyclobutanecarboxylate hydrochloride[1][2]
-
CAS: 1212304-86-3 (cis), 1284250-10-7 (trans)[1]
-
Role: Bifunctional building block (Amine + Ester).
-
Primary Reaction: Amide coupling at the C3-amine positions.
Experimental Protocols
Protocol A: Sample Preparation (Salt vs. Free Base)
The hydrochloride salt is highly polar and requires specific handling to prevent aggregation or pH-dependent shift variations.
-
For Hydrochloride Salt Analysis:
-
Solvent: DMSO-
is mandatory. CDCl will not solubilize the salt effectively. -
Concentration: 10–15 mg in 600
L solvent. -
Note: The ammonium protons (
) will appear as a broad singlet at ppm.
-
-
For Free Base/Reaction Product Analysis:
-
In-situ Neutralization (Optional): Add 1.5 eq. of solid
to the DMSO- tube and shake for 5 minutes. Filter into a clean tube. -
Standard Prep: Dissolve reaction workup residue (amide product) in CDCl
or DMSO- .
-
Protocol B: Data Acquisition Parameters
To resolve the complex cyclobutane multiplets (H2/H4 methylene protons), high-field acquisition (500 MHz+) is recommended.
| Experiment | Pulse Sequence | Critical Parameter | Purpose |
| zg30 | D1 = 2.0s, Scans = 16 | Quantitative integration of isomers. | |
| zgpg30 | Decoupling: Waltz-16 | Confirmation of carbonyl carbons. | |
| COSY | cosygpppqf | 2048 x 256 matrix | Tracing H1 |
| NOESY | noesygpphp | Mixing time = 500–800ms | Critical: Stereochemical assignment. |
| HSQC | hsqcetgp | Multiplicity editing | Distinguishing CH (methine) from CH |
Data Analysis & Interpretation
Stereochemical Assignment (Cis vs. Trans)
In 1,3-disubstituted cyclobutanes, the relationship between the ester and the amine defines the isomer.
-
Trans Isomer: Substituents are on opposite sides. The ring typically adopts a puckered conformation where both bulky groups (Ester and Amine) occupy pseudo-equatorial positions to minimize steric strain.
-
Symmetry: Often possesses a plane of symmetry, simplifying the H2/H4 methylene signals.
-
NOE Signature: No NOE correlation between H1 (ester-methine) and H3 (amine-methine).
-
-
Cis Isomer: Substituents are on the same side. This forces one substituent into a pseudo-axial position, or the ring flattens.
-
NOE Signature: Strong NOE correlation typically observed between H1 and H3 (if pucker allows) or between the substituents (if observable).
-
Shift Trend: The cis isomer methine protons often resonate upfield relative to the trans due to anisotropy, though this is solvent-dependent.
-
Diagnostic Table: Chemical Shifts (DMSO-
| Proton | Multiplicity | Approx | Diagnostic Feature |
| br s | 8.2 – 8.5 | Disappears upon D | |
| H-3 (CH-N) | m | 3.6 – 3.9 | Downfield shift due to N-deshielding. |
| -OCH | s | 3.62 | Sharp singlet (Methyl Ester). |
| H-1 (CH-CO) | m | 2.9 – 3.2 | |
| H-2/H-4 | m (complex) | 2.1 – 2.6 | "Roofing" effect common; complex 2nd order coupling. |
Characterizing Reaction Products (Amide Coupling)
When the starting material (Methyl 3-aminocyclobutanecarboxylate) reacts with a carboxylic acid (
-
Loss of Salt: The broad
(8.3 ppm) disappears. -
Appearance of Amide: A sharp doublet
appears ( 7.5–9.0 ppm). -
Deshielding of H-3: The methine proton at position 3 shifts downfield (
ppm) due to the electron-withdrawing amide. -
Diastereomeric Purity: If the reaction conditions cause epimerization, you will see two methyl ester singlets (e.g., 3.62 ppm and 3.65 ppm).
Visual Workflows
Diagram 1: Reaction Monitoring Workflow
This flowchart illustrates the critical path from starting material salt to the characterized amide product.
Caption: Workflow for converting the amine salt to an amide, highlighting critical NMR checkpoints.
Diagram 2: Stereochemical Assignment Logic
A decision tree for assigning cis vs trans isomers using 1D and 2D NMR data.
Caption: Logic tree for distinguishing cis/trans isomers based on NOE correlations between methine protons.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39871617, Methyl 3-aminocyclobutanecarboxylate. [Link]
- Wiberg, K. B., et al.Conformational Processes in Cyclobutane and Its Derivatives. Journal of Organic Chemistry. (General reference for cyclobutane puckering dynamics).
Sources
Application Note: Enhancing Metabolic Stability of PROTACs with Cyclobutane Linkers
Introduction: Addressing the Achilles' Heel of PROTACs—Metabolic Instability
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer the potential to target proteins previously deemed "undruggable."[2][] However, the promising therapeutic efficacy of PROTACs is often hampered by their suboptimal pharmacokinetic properties, particularly their susceptibility to metabolic degradation.[4][5] The linker region, while crucial for establishing a productive ternary complex, is frequently a primary site of metabolic attack, leading to rapid clearance and reduced in vivo efficacy.[4][6] This application note details a robust strategy to overcome this limitation through the incorporation of rigid cyclobutane moieties into the PROTAC linker, thereby enhancing metabolic stability and improving overall drug-like properties.
The Strategic Advantage of Cyclobutane Integration in PROTAC Linker Design
The chemical nature of the linker significantly influences a PROTAC's metabolic fate.[7] Flexible linkers, such as commonly used polyethylene glycol (PEG) or alkyl chains, while offering conformational freedom, often expose metabolically labile sites to degradative enzymes like cytochrome P450s.[6] The introduction of a rigid cyclobutane scaffold into the linker presents a compelling solution to this challenge.
The inherent structural properties of the cyclobutane ring offer several advantages:
-
Conformational Rigidity and Steric Shielding : The puckered, three-dimensional structure of the cyclobutane ring restricts the conformational flexibility of the linker.[8] This rigidity can shield adjacent, metabolically susceptible functional groups from enzymatic attack, a crucial factor in preventing degradation.[7]
-
Improved Metabolic Stability : By replacing metabolically vulnerable linear alkyl segments with a chemically inert cyclobutane core, the overall metabolic stability of the PROTAC molecule can be significantly enhanced.[8] Case studies with other rigid linkers have demonstrated that such strategies can lead to substantial increases in metabolic half-life.[4][9]
-
Vectorial Control and Optimized Ternary Complex Formation : The defined geometry of a cyclobutane linker can help to pre-organize the PROTAC into a conformation conducive to the formation of a stable and effective ternary complex between the target protein and the E3 ligase.[10]
This strategic incorporation of a cyclobutane moiety serves as a bioisosteric replacement for more flexible or metabolically active components, ultimately leading to PROTACs with improved pharmacokinetic profiles.[11]
Visualizing the PROTAC Mechanism and the Role of the Linker
To conceptualize the function of a PROTAC and the importance of the linker, the following diagrams illustrate the key steps and structural considerations.
Caption: Mechanism of Action for a PROTAC with a Cyclobutane Linker.
Caption: Structural Comparison of Flexible vs. Rigid Cyclobutane Linkers.
Protocol 1: Design and Synthesis of a Cyclobutane-Linked PROTAC
This protocol outlines a representative synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase, incorporating a cyclobutane linker.
Design Principles:
-
Warhead Selection: Ibrutinib derivative with a handle for linker attachment.
-
Anchor Selection: Pomalidomide as the CRBN-recruiting ligand.
-
Linker Strategy: A commercially available cyclobutane-1,3-dicarboxylic acid will be used as the core of the rigid linker. This provides two connection points for derivatization and attachment to the warhead and anchor.
Step-by-Step Synthesis:
-
Synthesis of Amine-Functionalized BTK Ligand:
-
Start with a suitable ibrutinib analogue possessing a carboxylic acid or other functional handle.
-
Couple this with a Boc-protected diamine (e.g., Boc-NH-(CH2)2-NH2) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as DMF.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine-functionalized BTK ligand. Purify by reverse-phase HPLC.
-
-
Functionalization of the Cyclobutane Linker:
-
To a solution of cyclobutane-1,3-dicarboxylic acid in DMF, add 1.1 equivalents of HATU and 1.2 equivalents of DIPEA.
-
Stir for 15 minutes, then add 1.0 equivalent of the amine-functionalized BTK ligand.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, the product is a BTK ligand attached to the cyclobutane linker with a remaining free carboxylic acid. Purify by flash chromatography.
-
-
Synthesis of Amine-Functionalized Pomalidomide:
-
Synthesize or procure 4-aminopomalidomide.
-
Couple this with a Boc-protected amino acid (e.g., Boc-glycine) to introduce a short spacer with a terminal amine after deprotection.
-
Alternatively, use a pre-functionalized pomalidomide derivative with an appropriate linker attachment point.
-
-
Final PROTAC Assembly:
-
Take the purified product from step 2 (BTK-cyclobutane-COOH).
-
Dissolve in DMF and add 1.1 equivalents of HATU and 1.2 equivalents of DIPEA.
-
Stir for 15 minutes, then add 1.0 equivalent of the amine-functionalized pomalidomide from step 3.
-
Monitor the reaction by LC-MS until completion (typically 6-12 hours).
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
-
Protocol 2: In Vitro Metabolic Stability Assessment
The following protocols are designed to evaluate the metabolic stability of the newly synthesized cyclobutane-containing PROTAC in comparison to an analogue with a flexible linker.
A. Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to Phase I metabolic enzymes.[6]
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTACs (cyclobutane and flexible linker versions) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 10 minutes.
-
Add the test PROTAC to the microsomal solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is 200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally similar compound not metabolized by the same enzymes).
-
-
Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
-
B. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.[6]
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability using trypan blue exclusion (should be >85%).
-
Prepare a cell suspension in incubation medium (e.g., Williams' Medium E) at a density of 1 x 10⁶ viable cells/mL.
-
-
Incubation:
-
In a 48-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified 5% CO₂ incubator for 15-30 minutes.
-
Add the test PROTACs to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal stability assay.
-
Calculate the in vitro half-life (t½) in hepatocytes.
-
Caption: Experimental Workflow for Synthesis and Evaluation.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This protocol describes a basic PK study in mice to determine key pharmacokinetic parameters.
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimate the animals for at least one week before the study.
-
-
Dosing:
-
Prepare a formulation of the cyclobutane-containing PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Divide the mice into two groups (n=3-5 per group).
-
Group 1 (Intravenous, IV): Administer the PROTAC via tail vein injection at a dose of 1-2 mg/kg.
-
Group 2 (Oral, PO): Administer the PROTAC via oral gavage at a dose of 5-10 mg/kg.
-
-
Sample Collection:
-
Collect blood samples (approximately 30-50 µL) from the saphenous vein at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Extract the PROTAC from the plasma samples using protein precipitation with acetonitrile.
-
Quantify the PROTAC concentration in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
-
Data Interpretation and Expected Outcomes
The incorporation of a cyclobutane linker is expected to confer significantly enhanced metabolic stability compared to a flexible linker analogue. The hypothetical data below illustrates the potential improvements.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound ID | Linker Type | Human Liver Microsomal t½ (min) | Human Hepatocyte t½ (min) |
| PROTAC-Flex | PEG-4 | 18 | 45 |
| PROTAC-CyC4 | Cyclobutane | >120 | >240 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice
| Compound ID | Linker Type | CL (mL/min/kg) | t½ (h) | AUC (ng*h/mL) | %F (Oral Bioavailability) |
| PROTAC-Flex | PEG-4 | 85 | 1.2 | 980 | 5% |
| PROTAC-CyC4 | Cyclobutane | 15 | 6.8 | 5500 | 35% |
The expected results demonstrate that the cyclobutane-containing PROTAC (PROTAC-CyC4) exhibits a markedly longer half-life in both microsomal and hepatocyte assays, indicating reduced metabolic clearance. This translates to a superior in vivo pharmacokinetic profile, characterized by lower clearance, a longer terminal half-life, significantly higher drug exposure (AUC), and improved oral bioavailability.
Conclusion and Future Perspectives
The rational design of PROTACs with enhanced metabolic stability is critical for their successful translation into clinical therapeutics. The incorporation of rigid structural motifs, such as cyclobutane rings, into the linker is a powerful strategy to mitigate metabolic liabilities.[7][8] This approach not only improves the pharmacokinetic profile but can also lead to more predictable and sustained pharmacodynamic effects. The protocols and data presented in this application note provide a comprehensive framework for researchers to design, synthesize, and evaluate next-generation PROTACs with superior drug-like properties, paving the way for more effective and durable protein-degrading therapies.
References
- The Rigid Dilemma: How Linker Flexibility Dict
- Metabolic Characteristics of PROTAC Drugs. (2023, June 27). BOC Sciences.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Pravetoni, M., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12514-12527.
- Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. (2025, August 28). Journal of Medicinal Chemistry.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 346-351.
- Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker. (n.d.). MedChemExpress.
- Zhang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 75-93.
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing).
- Mares, A., et al. (2020). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 11(7), 1383-1389.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers. (n.d.).
- A step-by-step guide for synthesizing a PROTAC with a pre-made linker. (n.d.). Benchchem.
- Boc-NH-Cyclobutane-COOH | PROTAC Linker. (n.d.). MedchemExpress.com.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- van der Kolk, M. R., et al. (2022).
- PROTAC Linkers. (n.d.). CD Bioparticles.
- Figure 4. PROTAC permeability, stability, and cellular activity. (A)... (n.d.).
- PROTACs In Vitro Metabolism Studies. (n.d.). BOC Sciences.
- Tackling the DMPK challenges of developing PROTAC drugs. (2022, April 15). WuXi AppTec.
- How to Improve PROTACs' Oral Bioavailability. (2022, July 13). WuXi AppTec.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022, August 22). Molecules.
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (2020, October 7). Journal of Medicinal Chemistry.
- Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. (2020, October 8). Royal Society of Chemistry.
- Assessing the In Vitro Stability of PROTACs: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with Methyl 3-aminocyclobutanecarboxylate HCl
Executive Summary & Reagent Profile[1][2][3][4][5][6][7]
Welcome to the Technical Support Center. You are likely using Methyl 3-aminocyclobutanecarboxylate hydrochloride to introduce a conformationally restricted spacer into a drug candidate. The cyclobutane ring offers unique pharmacokinetic properties by reducing conformational entropy, but it introduces specific synthetic challenges:
-
Steric Strain: The puckered cyclobutane ring creates a distinct steric environment compared to linear alkyl amines or cyclohexyl analogs.
-
Salt Neutralization: The hydrochloride salt form requires careful "free-basing" in situ to ensure nucleophilicity without hydrolyzing the methyl ester.
-
Stereochemistry: The cis and trans isomers exhibit different reaction kinetics due to the spatial orientation of the amine relative to the ring puckering.
This guide moves beyond generic protocols to address these specific liabilities.
Critical Reagent Selection (The "Why" and "What")
Q: Which coupling reagent should I use for this specific amine?
Recommendation: For this constrained amine, we recommend T3P (Propylphosphonic anhydride) as the primary choice, with HATU as the secondary alternative for extremely unreactive carboxylic acid partners.
| Feature | T3P (50% in EtOAc/DMF) | HATU / DIPEA | EDC / HOBt |
| Steric Tolerance | High. Excellent for hindered couplings. | High. Very fast activation. | Moderate. Often fails with hindered cyclobutanes. |
| Epimerization Risk | Low. Ideal for chiral acid partners. | Moderate. Risk increases if base is excessive. | Low. |
| Workup | Simple. Water-soluble byproducts (wash with water). | Difficult. Tetramethylurea byproducts can track with product. | Moderate. Urea byproduct removal can be tedious. |
| Safety | High. Non-explosive.[1] | Low. Explosive risk (HOBt/HOAt based). | Moderate. |
Technical Insight: The cyclobutane amine is moderately hindered. HATU is powerful but carries a risk of guanidinylation (where the amine reacts with the coupling reagent instead of the acid) if the acid activation is slow. T3P avoids this side reaction entirely.
Standard Operating Procedures (SOPs)
Protocol A: The T3P Method (Recommended for Scale & Purity)
Context: Best for preventing ester hydrolysis and simplifying purification.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv) in EtOAc or DMF (concentration 0.1–0.2 M).
-
Note: Unlike HATU, T3P allows you to mix the acid and amine salt before adding the reagent.
-
-
Base Addition: Cool to 0 °C. Add DIPEA (3.5 – 4.0 equiv) dropwise.
-
Stoichiometry Check: You need 1 equiv to neutralize the HCl salt, 1 equiv to deprotonate the carboxylic acid, and 1-2 equivs to drive the reaction.
-
-
Activation: Add T3P (50% w/w solution, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Workup: Dilute with EtOAc. Wash effectively with water, sat. NaHCO₃, and brine. The T3P byproducts wash away, leaving the crude amide.
Protocol B: The HATU Method (High Throughput / Difficult Acids)
Context: Use when the carboxylic acid partner is deactivated (electron-poor) or extremely bulky.
-
Pre-Activation (CRITICAL): Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (1.0 equiv) . Stir for 5–10 minutes.
-
Why? This forms the Activated Ester (O-At) before the amine sees the HATU, preventing guanidinylation.
-
-
Salt Neutralization: In a separate vial, dissolve Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv) in DMF + DIPEA (1.5 equiv) .
-
Note: Ensure the salt is fully dissolved/suspended.
-
-
Coupling: Add the Amine/Base solution to the Activated Acid solution.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2]
Visualizing the Workflow
The following diagram illustrates the decision logic and reaction flow, specifically highlighting the "Guanidinylation Trap" inherent to HATU protocols.
Figure 1: Decision matrix for coupling reagent selection, highlighting the operational simplicity of T3P versus the sequential requirements of HATU.
Troubleshooting & FAQs
Q1: I see the starting material (acid) disappearing, but the mass spec shows a peak at [M+100] instead of the product. What is this?
Diagnosis: This is likely the Guanidinium adduct . Cause: You used HATU/HBTU and mixed everything at once. The amine reacted with the HATU reagent faster than the HATU reacted with the carboxylic acid. Solution: Switch to Protocol B (Pre-activation) . Allow the acid and HATU to react for 10 minutes before adding the amine. Alternatively, switch to T3P.
Q2: My yield is low (<30%), and I still see unreacted amine.
Diagnosis: Incomplete salt neutralization.
Cause: The HCl attached to the amine consumes 1 equivalent of your base. If you only added 1-2 equivalents of DIPEA total, the solution is likely still acidic or neutral, keeping the amine protonated (
-
1.0 eq for the HCl salt.
-
1.0 eq for the Carboxylic Acid (to form carboxylate).
-
1.5 eq to maintain basic pH for the reaction.
Q3: I observe hydrolysis of the methyl ester on the cyclobutane ring.
Diagnosis: Base-mediated hydrolysis. Cause: Using a base that is too strong (like TEA or inorganic bases) or allowing the reaction to run too long in wet solvents. Solution:
-
Use DIPEA (Hünig's Base) instead of Triethylamine (TEA). The steric bulk of DIPEA minimizes nucleophilic attack on the ester.
-
Ensure solvents (DMF/EtOAc) are anhydrous .
-
Avoid aqueous workups with strong bases (like 1M NaOH). Use saturated
or dilute .
Q4: Does the stereochemistry (cis vs. trans) affect the reaction time?
Diagnosis: Conformational Sterics. Insight: Yes.
-
Cis-isomer: Depending on the ring puckering, the amino group may be in a pseudo-equatorial position (more reactive) or pseudo-axial (more hindered).
-
Trans-isomer: Generally exhibits different solubility and reactivity profiles. Solution: If one isomer reacts significantly slower, heat the reaction mildly (40 °C) or switch to a high-dielectric solvent (DMF) to assist in stabilizing the transition state.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Petersson, M. J., et al. (2014). T3P: A Convenient and Scalable Reagent for Amide Bond Formation. Organic Process Research & Development. (General reference for T3P utility in hindered systems).
- Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250.
Sources
Purification of Methyl 3-aminocyclobutanecarboxylate hydrochloride derivatives by chromatography
Welcome to the Cyclobutane Scaffold Purification Hub .
As a Senior Application Scientist specializing in small, polar building blocks, I have designed this guide to address the specific challenges of Methyl 3-aminocyclobutanecarboxylate hydrochloride . This molecule presents a "perfect storm" of purification difficulties: it is highly polar (ionic), lacks a UV chromophore, possesses distinct stereocenters (cis/trans), and contains a labile methyl ester susceptible to hydrolysis.
This guide is structured as a dynamic troubleshooting center. Navigate to the module that matches your current bottleneck.
Module 1: Retention Strategy (The "Void Volume" Problem)
User Query: "I injected my sample on a standard C18 column, and it eluted immediately in the void volume (t0). How do I get retention?"
Scientist’s Diagnosis:
Your molecule is a small, hydrophilic salt. On a standard C18 column at acidic pH, the amine is protonated (
The Protocol: Switch to HILIC or Ion-Pairing
You have two viable paths. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here, but Ion-Pairing RPLC is a robust backup if you lack HILIC columns.
Option A: HILIC (Recommended)
HILIC creates a water-rich layer on the silica surface. Your polar amine partitions into this layer.
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC). Avoid bare silica if possible to reduce irreversible adsorption.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start High Organic. 95% B
70% B over 20 minutes.-
Note: Unlike C18, water is the "strong" solvent here.[2] Increasing water elutes the compound.
-
Option B: Ion-Pairing RPLC
If you must use C18, you need an ion-pairing agent to form a neutral complex with the amine.
-
Additive: Trifluoroacetic acid (TFA) at 0.1% or Heptafluorobutyric acid (HFBA) at 0.05%.
-
Warning: TFA suppresses ionization in LC-MS. If using MS detection, use the HILIC method or a "TFA fix" (adding propionic acid post-column).
Decision Logic Diagram:
Caption: Decision matrix for selecting the optimal chromatographic mode based on available detection equipment.
Module 2: The "Invisible Peak" (Detection Issues)
User Query: "I know my compound is there (NMR confirms it), but my UV trace is flat or noisy. How do I trigger the fraction collector?"
Scientist’s Diagnosis:
Methyl 3-aminocyclobutanecarboxylate has no conjugated
Troubleshooting Guide:
| Detector Type | Suitability | Technical Notes |
| UV (200-210 nm) | Poor | Only works at high concentrations (>10 mg/mL). Use "HPLC Grade Far UV" Acetonitrile. Do not use Acetone or Methanol (high UV cutoff). |
| ELSD / CAD | Excellent | Universal detection. The salt is non-volatile (good), but ensure your mobile phase buffers are volatile (Formate/Acetate/TFA). |
| LC-MS (TIC) | Excellent | Scan in Positive Mode (ESI+). Look for |
| RI (Refractive Index) | Moderate | Good for isocratic runs only. Cannot be used with gradients (baseline drift). |
The "Blind" Protocol (If you only have UV):
-
Derivatization (Recommended): React crude with
(di-tert-butyl dicarbonate).-
Why? Adds a chromophore (carbonyl absorption) and lipophilicity.
-
Result: The Boc-protected amine will retain on C18 and is visible at 210-220 nm. Deprotect (HCl/Dioxane) after purification.
-
-
The "Spot Check" Method: Collect fractions by time (e.g., every 1 minute). Spot 2
L of each fraction on a TLC plate. Stain with Ninhydrin or Potassium Permanganate ( ) . Pool the fractions that turn purple (Ninhydrin) or yellow (Permanganate).
Module 3: Stereochemistry (Cis/Trans Separation)
User Query: "I see two peaks close together. Is this degradation or isomers? How do I separate them?"
Scientist’s Diagnosis: The 1,3-substitution on the cyclobutane ring creates cis and trans isomers. These are distinct compounds with different physical properties. They often separate on standard columns, but peak overlap is common.
Differentiation Strategy:
-
Degradation vs. Isomers: Re-inject the center of the first peak.
-
If it splits again
Degradation (Hydrolysis/Equilibration). -
If it stays a single peak
Isomer.
-
-
Note on Stability: Cyclobutanes do not typically interconvert cis/trans under standard LC conditions. If peaks are changing, check for ester hydrolysis (Acid peak appearance).
Separation Protocol:
To maximize resolution (
-
Lower the Temperature: Run the column at 15-20°C. Lower temperature reduces molecular rotation/diffusion, sharpening peaks and improving selectivity for rigid isomers.
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: The
- interactions often discriminate between the spatial arrangement of the ester/amine relative to the ring better than C18. -
F5 (Pentafluorophenyl): Excellent for separating positional isomers of polar rings.
-
Module 4: Stability & Isolation (The "Survival" Guide)
User Query: "I purified it, but after drying, the NMR shows the methyl ester is gone or the salt turned into a goo."
Scientist’s Diagnosis: Methyl esters are "labile" (fragile).
-
Hydrolysis: If your mobile phase was basic (pH > 7) or if you left the fraction in aqueous acid for days, the ester hydrolyzed to the carboxylic acid.
-
Hygroscopicity: Amine hydrochloride salts are extremely hygroscopic. They absorb water from the air, turning into oil/goo.
The Isolation Workflow:
Caption: Critical workflow for isolating labile amino esters without degradation.
Critical Rules for Methyl Esters:
-
Avoid Rotovaps for Aqueous Fractions: Heating an aqueous solution of a methyl ester (even at 40°C) accelerates hydrolysis. Always lyophilize (freeze-dry).
-
No Basic Modifiers: Never use Ammonium Hydroxide or Triethylamine in the mobile phase. Even pH 8.0 is dangerous for methyl esters over the duration of a run and drying.
-
Salt Exchange: If you used TFA (Ion pairing), your product is a TFA salt. To switch to HCl:
-
Dissolve lyophilized powder in dry MeOH.
-
Add 4M HCl in Dioxane (excess).
-
Evaporate/Lyophilize again.
-
References
-
HILIC Mechanism & Amide Columns
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A, 499, 177–196.
- Application: Explains the water-layer partitioning mechanism essential for retaining the polar amine salt.
-
-
Detection of Non-Chromophoric Compounds
- Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in pharmaceutical analysis and related fields. Critical Reviews in Analytical Chemistry, 35(4), 301-316.
- Application: Validates the use of ELSD for amino esters lacking UV activity.
-
Stability of Methyl Esters
- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
- Application: Provides kinetic data on ester hydrolysis rates vs. pH, confirming the instability of methyl esters in basic media.
-
Separation of Cyclobutane Isomers
- Kuck, D. (2014). Mass spectrometry of isomeric ions. Encyclopedia of Spectroscopy and Spectrometry.
- Context: While focused on MS, this literature supports the physical distinctness of rigid cycloalkane isomers (cis/trans)
Sources
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. biotage.com [biotage.com]
Troubleshooting low yield in coupling reactions with cyclobutane amines
Status: ONLINE Operator: Senior Application Scientist Ticket ID: #CB-NH2-TROUBLESHOOT Subject: Resolving Low Yields in Cyclobutane Amine Couplings
Welcome to the Technical Support Center.
You are likely here because your standard coupling protocols (HATU, EDC, or standard Pd-catalysis) have failed to deliver acceptable yields with cyclobutane amines.
The Root Cause: Cyclobutane amines present a deceptive challenge. Unlike the planar cyclopropane or the flexible cyclopentane, cyclobutane exists in a puckered conformation (wing-like structure) with a dihedral angle of ~25-30°. This creates a unique "steric wall" that protects the nitrogen nucleophile, significantly reducing the rate of attack on activated esters and metal centers.
Below are the troubleshooting modules designed to resolve these specific failure modes.
Module 1: Amide Coupling Failures
Symptom: LCMS shows active ester formation (e.g., OBt/OAt ester), but the mass of the final amide product is trace or absent after 24 hours.
Diagnosis: Steric Screening
The puckered ring hinders the trajectory of the amine attacking the carbonyl carbon. Standard reagents like HATU or EDC generate active esters that are too bulky for the cyclobutane amine to approach effectively.
Troubleshooting Protocol
Q: I am using HATU/DIPEA. Why is it failing? A: The At-ester formed by HATU is bulky. For cyclobutanes, the kinetics of the amine attack are slower than the hydrolysis of the active ester.
-
The Fix: Switch to T3P (Propylphosphonic Anhydride) or Acid Fluorides . T3P is the "gold standard" for sterically hindered couplings because it does not form a bulky leaving group intermediate in the same way; it acts as a kinetic dehydrating agent.
Q: How do I execute the T3P Protocol? A: Follow this exact stoichiometry to drive the reaction:
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor). T3P is supplied as a 50% solution in EtOAc/DMF.
-
Base: Pyridine (3-5 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA with T3P if possible, as pyridine acts as both base and acyl-transfer catalyst.
-
Temperature: Start at 0°C, then let warm to RT. If no reaction after 4h, heat to 50°C. T3P is thermally stable.
Q: T3P failed. What is the "Nuclear Option"? A: Convert the carboxylic acid to an Acid Chloride or Acid Fluoride .
-
Acid Chloride: Use Ghosez’s Reagent or Oxalyl Chloride/DMF.
-
Acid Fluoride: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acid fluorides are less moisture-sensitive than chlorides but highly reactive toward hindered amines due to the small size of the fluoride leaving group.
Visual Workflow: Amide Coupling Decision Tree
Figure 1: Decision logic for rescuing failed amide couplings involving cyclobutane amines.
Module 2: Buchwald-Hartwig Cross-Coupling
Symptom: Starting material (Aryl Halide) is consumed, but mostly de-halogenated side product is observed. Low conversion to amine.[1]
Diagnosis: Slow Reductive Elimination
Cyclobutane amines are sterically demanding. In the catalytic cycle, the Reductive Elimination step is often the bottleneck. If the ligand is not bulky enough to force the product off the metal, or if the amine doesn't bind due to the "pucker," the catalyst dies or performs
Troubleshooting Protocol
Q: Which ligand should I use? A: Stop using PPh3 or standard dppf. You need dialkylbiaryl phosphine ligands (Buchwald Ligands).
| Amine Type | Recommended Ligand | Catalyst Source | Why? |
| Primary Cyclobutylamine | BrettPhos | Pd-G3/G4 BrettPhos | BrettPhos is optimized for primary amines, preventing bis-arylation and promoting reductive elimination. |
| Secondary (N-Alkyl) | RuPhos | Pd-G3/G4 RuPhos | RuPhos provides the specific steric bulk required to couple secondary amines without |
| Highly Hindered | XPhos | Pd-G3/G4 XPhos | Excellent for highly hindered substrates (e.g., ortho-substituted aryl halides). |
Q: Why use Pre-catalysts (G3/G4) instead of Pd2(dba)3 + Ligand? A: In-situ mixing is unreliable for hindered couplings. Pd(dba) acts as a ligand itself and can inhibit the reaction. G3/G4 precatalysts activate immediately upon base addition, ensuring a 1:1 Pd:Ligand ratio.
Q: What base should I use? A: Switch to NaOtBu or LiHMDS (Lithium Hexamethyldisilazide). Stronger bases facilitate the deprotonation of the amine-Pd complex. If functional groups are sensitive, use Cs2CO3 in Dioxane at 100°C.
Visual Mechanism: The Steric Bottleneck
Figure 2: The catalytic cycle showing where cyclobutane sterics cause failure (Amine Binding) and how proper ligands prevent beta-hydride elimination.
Module 3: Handling & Physical Properties
Symptom: The reaction looked clean by TLC, but after concentrating on the rotovap, the flask is empty or the yield is <20%.
Diagnosis: Volatility
Cyclobutylamine (free base) is volatile (Boiling point
Troubleshooting Protocol
Q: How do I isolate the product without losing it? A: Do not concentrate the free base to dryness under high vacuum / heating.
-
Salt Formation: Immediately convert the product to an HCl or TFA salt before drying. Add 4M HCl in Dioxane to your organic layer, then evaporate. The salt is non-volatile.
-
Extraction: If you must keep the free base, extract into a high-boiling solvent (like n-Butanol or Toluene) if the next step allows, rather than evaporating to dryness.
Q: My amine starting material is dark/oily. Is it bad? A: Cyclobutane amines absorb CO2 from the air to form carbamates rapidly.
-
Fix: Always purchase/store them as Hydrochloride salts . Liberate the free base in situ using the coupling base (e.g., add the HCl salt + 1 equiv extra DIPEA/NMM directly to the reaction).
References & Further Reading
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Key Insight: Detailed comparison of T3P vs HATU for manufacturing.
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link
-
Key Insight: The definitive guide on ligand selection (BrettPhos/RuPhos) for hindered amines.
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Key Insight: Mechanistic failure modes of standard coupling agents.[2]
-
-
Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[3] Journal of Organic Chemistry. Link
-
Key Insight: Validation of acid fluorides for sterically hindered couplings.
-
Sources
Technical Support Center: Stability of Methyl 3-aminocyclobutanecarboxylate Hydrochloride in Solution
Welcome to the technical support center for Methyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we address common stability concerns and provide practical solutions to ensure the integrity of your experiments.
Introduction to the Stability of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. As with many amino acid esters, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway for this compound is the hydrolysis of the methyl ester group, which is significantly influenced by factors such as pH, temperature, and the solvent system used.[1] This guide will walk you through understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Methyl 3-aminocyclobutanecarboxylate hydrochloride in solution?
A1: The most common degradation pathway is the hydrolysis of the methyl ester to form 3-aminocyclobutanecarboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride is highly dependent on the pH of the aqueous solution. Generally, the hydrolysis rate is slower at a near-neutral pH. Both strongly acidic and alkaline conditions can accelerate the degradation of the ester group.[2]
Q3: What are the recommended storage conditions for stock solutions?
A3: To maximize shelf-life, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent if possible, and stored at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent moisture absorption. For aqueous solutions, it is advisable to prepare them fresh before use.
Q4: Can the choice of solvent impact the stability of the compound?
A4: Absolutely. Protic solvents, such as water and methanol, can participate in the hydrolysis of the ester.[1] For long-term storage, aprotic solvents like DMSO or DMF are generally preferred. However, the solubility of the hydrochloride salt in these solvents should be experimentally verified.
Q5: Are there other potential degradation pathways besides hydrolysis?
A5: While hydrolysis is the primary concern, other potential degradation pathways for amino acid derivatives can include oxidation and photodecomposition, although these are generally less common for this specific structure under typical laboratory conditions.[3] It is always good practice to protect solutions from light and air.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Possible Cause: Degradation of Methyl 3-aminocyclobutanecarboxylate hydrochloride in your experimental solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Always use freshly prepared aqueous solutions. If using a stock solution in an organic solvent, ensure it has been stored properly at low temperature and protected from moisture.
-
pH of the Medium: Check the pH of your experimental medium. If it is highly acidic or basic, consider adjusting the pH to a more neutral range if your experimental protocol allows.
-
Temperature Exposure: Minimize the time the compound spends in solution at elevated temperatures. High temperatures can significantly accelerate hydrolysis.[5][6]
-
Perform a Quick Stability Check: Analyze a sample of your working solution by HPLC or LC-MS at the beginning and end of your experiment to check for the appearance of the hydrolyzed product (3-aminocyclobutanecarboxylic acid).
Issue 2: Appearance of an Unknown Peak in HPLC or LC-MS Analysis
Possible Cause: Formation of a degradation product, most likely 3-aminocyclobutanecarboxylic acid.
Troubleshooting Steps:
-
Characterize the Unknown Peak: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. The expected mass of the hydrolyzed product, 3-aminocyclobutanecarboxylic acid, can be calculated and compared.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation product, you can intentionally degrade a sample of Methyl 3-aminocyclobutanecarboxylate hydrochloride. This can be done by treating it with a mild acid or base and analyzing the resulting mixture.[7][8]
-
Optimize Analytical Method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. A well-developed stability-indicating method is crucial.[9]
Issue 3: Variability Between Different Batches of the Compound
Possible Cause: While less common for the chemical stability in solution, batch-to-batch variability could be due to differences in purity or the presence of impurities that may catalyze degradation.
Troubleshooting Steps:
-
Certificate of Analysis (CoA) Review: Always review the CoA for each batch to check for purity and any specified impurities.
-
Standardize Solution Preparation: Ensure that the procedure for preparing solutions is consistent across all experiments and batches.
-
Perform a Head-to-Head Comparison: If you suspect batch-to-batch variability is affecting your results, perform a small-scale experiment comparing the performance of the old and new batches under identical conditions.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol is designed to generate the primary hydrolytic degradation product for analytical method development and confirmation.
Materials:
-
Methyl 3-aminocyclobutanecarboxylate hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water and acetonitrile
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Methyl 3-aminocyclobutanecarboxylate hydrochloride in water at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Let the solution stand at room temperature for a set period (e.g., 24 hours).
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Let the solution stand at room temperature for a shorter period (e.g., 1-2 hours), as base-catalyzed hydrolysis is often faster.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze the untreated stock solution and the degraded samples by HPLC or LC-MS. Compare the chromatograms to identify the degradation product.
Protocol 2: General Stability-Indicating HPLC Method
This is a starting point for developing an HPLC method to monitor the stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (for better sensitivity and identification).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare your sample solutions in a suitable diluent (e.g., water:acetonitrile 50:50).
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the elution of the parent compound and any potential degradation products. The hydrolyzed product is expected to be more polar and elute earlier than the parent ester.
Data Presentation
Table 1: Factors Influencing the Stability of Methyl 3-aminocyclobutanecarboxylate Hydrochloride in Solution
| Factor | Influence on Stability | Recommendations for Minimizing Degradation |
| pH | High and low pH accelerate hydrolysis. | Maintain aqueous solutions near neutral pH (6-8) if possible. |
| Temperature | Higher temperatures increase the rate of hydrolysis.[5] | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid prolonged heating. |
| Solvent | Protic solvents can act as nucleophiles in hydrolysis.[1] | Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh. |
| Light | Can potentially cause photodegradation.[10] | Store solutions in amber vials or protect from light. |
| Oxygen | May lead to oxidative degradation, though less common for this molecule. | Consider purging solutions with an inert gas (e.g., nitrogen, argon) for long-term storage. |
Visualizations
Caption: Primary degradation pathway of Methyl 3-aminocyclobutanecarboxylate hydrochloride.
Caption: Troubleshooting workflow for stability issues.
References
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Available at: [Link]
-
Degradation Study of Methylcobalamin Injection and Change in pH by Thermal Stress. ResearchGate. Available at: [Link]
-
Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Available at: [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. Available at: [Link]
-
Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. National Institutes of Health. Available at: [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... ResearchGate. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
- Amino acids containing a cyclobutane ring. Google Patents.
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]
-
pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. Available at: [Link]
-
Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Sci-Hub. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]
-
Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. PubMed. Available at: [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. National Institutes of Health. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Available at: [Link]
-
Forced degradation studies. MedCrave. Available at: [Link]
-
Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids. ResearchGate. Available at: [Link]
-
Thermal Degradation of Aminosilicone Carbamates. ResearchGate. Available at: [Link]
-
The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. National Institutes of Health. Available at: [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Available at: [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Royal Society of Chemistry. Available at: [Link]
-
New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chemscene.com [chemscene.com]
Preventing ring-opening side reactions of cyclobutanes in synthesis
Technical Support Center: Cyclobutane Stability in Synthesis
Subject: Preventing Ring-Opening Side Reactions of Cyclobutanes Audience: Synthetic Chemists, Process Chemists, Drug Discovery Scientists Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Cyclobutanes possess significant ring strain (~26.3 kcal/mol), making them valuable yet volatile motifs in drug discovery. While less reactive than cyclopropanes, they are prone to three primary catastrophic failure modes during synthesis:
Module 1: Troubleshooting Metal-Catalyzed Cross-Couplings
User Problem: "My Suzuki/Negishi coupling on a cyclobutyl halide yields a linear alkene or ring-opened diene instead of the coupled product."
Diagnostic:
This is likely
-
Reductive Elimination (
): Forms the desired C-C bond. -
-Carbon Elimination (
): The metal inserts into the C-C bond of the ring, relieving strain but destroying the scaffold.
The Fix: Ligand & Catalyst Engineering
To save the ring, you must accelerate
-
Ligand Selection: Use bulky, electron-rich phosphines.[1] Large cone angles facilitate reductive elimination by "squeezing" the product out of the metal center.
-
Recommendation:Buchwald Ligands (e.g., XPhos , RuPhos , or CyJPhos ).
-
Alternative:N-Heterocyclic Carbenes (NHCs) like IPr or IMes can also stabilize the oxidative addition complex while promoting rapid reductive elimination.
-
-
Additive Strategy: For Pd(II)/Pd(0) cycles (e.g., C-H activation), adding 1,4-Benzoquinone (BQ) can promote reductive elimination.[1]
Experimental Protocol: Optimized Cyclobutyl Cross-Coupling
-
Catalyst: Pd(OAc)
(5 mol%) + CyJPhos (10 mol%) (2:1 L:M ratio is critical). -
Solvent: THF or Toluene (avoid coordinating solvents like DMF if
-elimination is observed). -
Temperature: Keep below 70°C. Higher temperatures increase the entropic benefit of ring opening.
-
Procedure: Pre-stir catalyst and ligand for 30 mins to ensure active species formation before adding the cyclobutyl halide.
Visualization: The Kinetic Divergence
Caption: Pathway divergence in Pd-catalyzed coupling. Bulky ligands (Green Path) accelerate reductive elimination, outcompeting the strain-release driven
Module 2: Preventing Thermal Retro-[2+2] Decomposition
User Problem: "My cyclobutane product disappears during distillation or high-temp workup, reverting to starting materials."
Diagnostic: You are triggering a Retro-[2+2] Cycloaddition . This is an entropically driven process, often concerted but forbidden by orbital symmetry in the ground state unless strain energy lowers the activation barrier significantly.
Critical Thresholds:
-
Simple Cyclobutanes: Stable up to ~400°C.
-
Push-Pull Cyclobutanes (Donor-Acceptor): Can revert at 80°C - 120°C .
-
Fused Systems (e.g., Ladderanes): Highly sensitive; retro-cyclization can trigger a cascade.
The Fix: Kinetic Trapping & Photochemistry
-
Temperature Ceiling: Never exceed 100°C for substituted cyclobutanes unless TGA data confirms stability.
-
Photochemical Access: If the thermal route requires temperatures that trigger reversion, switch to visible-light photocatalysis . This accesses the excited state surface to form the ring at room temperature (25°C), bypassing the thermal reversion barrier.
-
Lewis Acid Stabilization: For D-A cyclobutanes, complexation with a mild Lewis Acid (e.g., MgBr
) can raise the barrier to retro-cyclization by stabilizing the polarized ground state.
Decision Tree: Thermal Processing
Caption: Thermal stability decision matrix. Donor-Acceptor systems require strict low-temperature processing to prevent retro-[2+2] reversion.
Module 3: Radical Ring Opening (The "Radical Clock")
User Problem: "I'm generating a radical on the cyclobutane ring (or
Diagnostic: Cyclobutylcarbinyl radicals undergo ring opening to homoallylic radicals.
-
Rate Constant (
): at 20°C.[2] -
Comparison: This is much slower than cyclopropylcarbinyl opening (
).
The Fix: Outrunning the Clock Because the opening is relatively slow, you can trap the radical before it opens.
-
Increase Trap Concentration: If using a H-atom donor (e.g., Bu
SnH) or a radical trap (e.g., TEMPO), increase concentration to M. -
Fast Kinetics: Use traps with rate constants
.-
Good Trap: Thiophenol (
). -
Bad Trap: Slow H-donors (e.g., simple silanes).
-
Data Table: Radical Stability Comparison
| Radical Species | Ring Opening Rate ( | Risk Level | Mitigation Strategy |
| Cyclopropylcarbinyl | Extreme | Impossible to trap intact; use ring opening as a feature. | |
| Cyclobutylcarbinyl | Low | Standard trapping (0.1 M concentration) usually retains ring. | |
| Cyclobutoxyl | Critical |
FAQ: Frequently Asked Questions
Q: Can I use strong acids (HCl, TFA) to deprotect a Boc group on a cyclobutane? A: Proceed with caution. While simple cyclobutanes are acid-stable, Donor-Acceptor cyclobutanes (e.g., with an adjacent ester/ketone and an electron-rich group) will undergo ionic ring opening or expansion (to lactones/cyclopentanes) under acidic conditions.
-
Alternative: Use TMSOTf/2,6-lutidine or oxidative deprotection methods if the substrate is sensitive.
Q: Why does my cyclobutane synthesis via [2+2] yield a mixture of isomers? A: Thermal [2+2] is often stepwise (diradical), leading to mixed stereochemistry. Photochemical [2+2] is concerted (suprafacial-antarafacial) but governed by orbital overlap rules.
-
Tip: Use a chiral template or Lewis Acid catalyst to enforce facial selectivity in the approach.
Q: I need to install a cyclobutane into a drug candidate. Which method is most scalable? A: [2+2] Photocycloaddition is the most atom-economical and scalable, especially with flow chemistry reactors. Cross-coupling is viable for late-stage functionalization but requires the specific ligands mentioned in Module 1.
References
-
Cyclobutanes in Drug Discovery
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Source:J. Med. Chem.
-
URL:[Link]
-
Radical Kinetics
-
Cross-Coupling Optimization
-
Beta-Elimination Mechanisms
- Title: -X vs. -H Elimination: Selection Rules for Chemoselectivity
- Source:ChemRxiv
-
URL:[Link]
Sources
- 1. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate constants and Arrhenius functions for ring opening of a cyclobutylcarbinyl radical clock and for hydrogen atom transfer from the Et(3)B-MeOH complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elimination versus ring opening: a convergent route to alkylidene-cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating the Purification of Polar PROTAC Molecules
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar Proteolysis Targeting Chimera (PROTAC) molecules. As novel therapeutic modalities, PROTACs possess distinct physicochemical properties, largely dictated by their tripartite structure: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The incorporation of polar functionalities, often within the linker (e.g., polyethylene glycol or PEG), to enhance solubility and cell permeability, presents specific hurdles during purification.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven insights and practical troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Diagram: General PROTAC Purification Workflow
Caption: A general workflow for the purification and analysis of polar PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why are my polar PROTACs so difficult to purify using standard chromatography techniques?
Answer: The difficulty in purifying polar PROTACs stems from their unique hybrid nature. They are often large molecules (typically around 1,000 Da) with a high polar surface area, which can lead to poor solubility in common organic solvents used in normal-phase chromatography and weak retention in traditional reversed-phase chromatography.[6][7] The presence of polar linkers, such as PEG, while beneficial for solubility and cell permeability, further exacerbates these purification challenges.[4][5] These properties can result in issues like streaking on TLC plates, poor peak shape in HPLC, and significant product loss during chromatographic purification.[4][8]
Q2: I'm observing significant product loss during column chromatography. What are the likely causes and how can I mitigate this?
Answer: Significant product loss is a common issue when purifying PROTACs.[4] Several factors can contribute to this:
-
Irreversible Adsorption: The polar functional groups on your PROTAC can strongly and sometimes irreversibly bind to the stationary phase, especially the acidic silanol groups on standard silica gel.
-
Poor Solubility: If your PROTAC is not fully soluble in the loading solvent or mobile phase, it can precipitate on the column, leading to low recovery.
-
Compound Instability: Some PROTACs can be unstable under the purification conditions (e.g., acidic or basic mobile phase modifiers), leading to degradation on the column.[4]
Troubleshooting Strategies:
-
Stationary Phase Choice: For highly polar PROTACs, reversed-phase preparative HPLC is often the method of choice.[4] If using normal-phase flash chromatography, consider using a less acidic stationary phase like alumina or a bonded phase (e.g., diol, amino).
-
Solvent Optimization: Ensure your crude material is fully dissolved before loading. For column chromatography, dry loading onto silica gel can be an effective alternative to liquid loading if solubility is an issue.[1]
-
Mobile Phase Additives: In reversed-phase HPLC, adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing the ionization of acidic and basic functional groups. For normal-phase chromatography with basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide can prevent strong interactions with silica.[8]
-
Temperature Control: If you suspect your PROTAC is degrading, perform the purification at a lower temperature.[4]
Q3: My polar PROTAC is showing poor peak shape (tailing or fronting) in reversed-phase HPLC. What adjustments can I make?
Answer: Poor peak shape in RP-HPLC is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is frequently caused by the interaction of basic functional groups (like amines) in your PROTAC with residual, acidic silanol groups on the C18 stationary phase.
-
Solution 1: Lower Mobile Phase pH: Add 0.1% TFA or formic acid to your mobile phase. At a low pH (around 2-3), basic amines will be protonated, and the silanol groups will be less ionized, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to minimize peak tailing for basic compounds.
-
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Reduce the amount of sample you are injecting onto the column.
-
-
Split Peaks: The presence of multiple chiral centers in PROTACs can lead to peak splitting during liquid chromatography if the individual diastereomers are separated.[7]
-
Solution: If chiral separation is not desired, optimizing the mobile phase or temperature may help to co-elute the diastereomers. If separation is necessary, a dedicated chiral chromatography method will be required.
-
Troubleshooting Guides
Scenario 1: My polar PROTAC does not move from the baseline on a silica TLC plate.
| Potential Cause | Explanation | Suggested Solution |
| High Polarity | The PROTAC is too polar to be eluted by standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate). | 1. Increase the polarity of the mobile phase significantly. Try systems like Dichloromethane (DCM)/Methanol (MeOH) or even DCM/MeOH with a small percentage of ammonium hydroxide for basic compounds.[8] 2. Switch to a reversed-phase TLC plate (C18) and use a polar mobile phase like Acetonitrile/Water. |
| Ionic Interactions | If the PROTAC is a salt, it will have very strong interactions with the polar silica stationary phase. | Add a competitive agent to the mobile phase, such as a small amount of acetic acid for acidic compounds or triethylamine for basic compounds, to disrupt these ionic interactions. |
Scenario 2: I'm struggling to separate my polar PROTAC from a similarly polar impurity.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Selectivity in Current System | The chosen chromatography mode (normal-phase or reversed-phase) does not provide enough selectivity to resolve the two compounds. | 1. Switch Chromatography Mode: If you are using normal-phase, try reversed-phase, or vice-versa. The elution order of compounds is often opposite in these two modes, which may provide the necessary separation.[9] 2. Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase.[9][10] It uses a polar stationary phase (like silica or diol) with a high-organic mobile phase.[10] |
| Suboptimal Mobile Phase | The mobile phase composition is not optimized for resolution. | For RP-HPLC: - Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa). This can alter the selectivity. - Perform a shallower gradient elution to increase the separation between closely eluting peaks. |
Experimental Protocols
Protocol 1: General Method for Purification of a Polar PROTAC using Reversed-Phase Preparative HPLC
This protocol is a starting point and should be optimized for your specific PROTAC.
-
Analytical Method Development:
-
First, develop an analytical LC-MS method to determine the retention time of your PROTAC and assess the purity of the crude material.[6]
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a steep gradient (e.g., 5-95% B over 5 minutes) to find the approximate elution conditions. Then, optimize with a shallower gradient around the elution point of your compound to ensure separation from impurities.
-
-
Preparative HPLC Purification:
-
Column: Choose a preparative C18 column with a suitable diameter and length based on your sample amount.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF, and then dilute with the initial mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Elution and Fraction Collection:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the sample.
-
Run the preparative gradient, which should be a scaled-up version of your optimized analytical gradient.
-
Collect fractions based on the UV chromatogram.[1]
-
-
Fraction Analysis: Analyze the collected fractions using your analytical LC-MS method to identify those containing the pure PROTAC.[1]
-
Pooling and Solvent Removal: Combine the pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.[1]
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.[1]
-
Diagram: Troubleshooting Poor Peak Shape in RP-HPLC
Caption: A decision tree for troubleshooting common peak shape issues in RP-HPLC.
References
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]
-
Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]
-
Impurities Investigation of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound through Fraction Collection | LabRulez LCMS. [Link]
-
Normal Phase vs Reverse Phase Chromatography for HPLC - Hawach Scientific. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
Polar Compounds | SIELC Technologies. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. [Link]
-
Protein purification troubleshooting guide. [Link]
-
Chromatography troubleshooting - Cytiva. [Link]
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. [Link]
-
Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01 - YouTube. [Link]
-
Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. [Link]
-
PROTAC Technology: Opportunities and Challenges - PMC. [Link]
-
Degradation of proteins by PROTACs and other strategies - PMC - NIH. [Link]
-
PROTACs: proteolysis-targeting chimeras - BMG Labtech. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]
-
Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - MDPI. [Link]
-
Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Improving the solubility of PROTACs with rigid linkers
Topic: Improving the Solubility of PROTACs with Rigid Linkers Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Status: Online | Operator: Senior Application Scientist (Medicinal Chemistry Division)
Welcome to the Technical Support Center. You are likely here because your rigid-linker PROTAC has excellent potency in silico or enzymatic assays, but precipitates the moment it hits aqueous buffer. This guide addresses the "Rigidity Paradox": rigid linkers (alkynes, piperazines, spirocycles) improve metabolic stability and ternary complex cooperativity but often act as "brick dust" or "grease balls" in solution.
Below you will find diagnostic workflows, engineering solutions, and validated protocols to resolve solubility issues without sacrificing the structural integrity required for degradation.
📋 Module 1: Diagnostic & Troubleshooting
Use this section to identify the root cause of your solubility failure.
Ticket #001: The "Brick Dust" Phenomenon
Symptom: My PROTAC contains a phenyl or alkyne linker. It is highly crystalline, has a high melting point (>200°C), and is insoluble in both water and lipid-mimetic solvents. Diagnosis: High Lattice Energy. The rigid linker has created a flat, stackable molecule that packs too efficiently in the solid state. The energy required to break the crystal lattice is higher than the energy gained from solvation.
Troubleshooting Steps:
-
Disrupt Planarity (The "Spiro" Fix):
-
Action: Replace flat aromatic rings (phenyl) with 3D bioisosteres like bicyclo[1.1.1]pentane (BCP) or spiro[3.3]heptane .
-
Why: These scaffolds maintain the vector distance (linker length) but introduce "kinks" and three-dimensionality. This prevents π-π stacking and lowers the lattice energy, making the solid easier to dissolve .
-
-
Ortho-Substitution:
-
Action: Introduce a methyl or methoxy group ortho to the linker attachment point on the warhead or E3 ligand.
-
Why: This forces the rigid linker to twist out of plane relative to the ligand, disrupting molecular symmetry and crystal packing.
-
Ticket #002: The "Grease Ball" Effect
Symptom: My PROTAC has a rigid hydrocarbon linker (e.g., alkyl/alkyne). It dissolves in DMSO/octanol but crashes out in PBS (pH 7.4). Diagnosis: High Lipophilicity (LogP > 5). The rigid scaffold lacks the polarity to interact with water molecules.
Troubleshooting Steps:
-
Heteroatom Insertion (The "Pyridine" Switch):
-
Action: Replace phenyl rings in the linker with pyridines or pyrimidines .
-
Why: This lowers LogP by increasing polarity without altering the rigid geometry. Pyridines can also accept hydrogen bonds from water .
-
-
Ionizable Scaffolds (The Piperazine Advantage):
-
Action: Utilize piperazine or piperidine linkers instead of cycloalkanes.
-
Why: The basic nitrogen (pKa ~8-9) can be partially protonated at physiological pH, drastically improving aqueous solubility via charge-dipole interactions .
-
Warning: Ensure the protonation does not interfere with the E3 ligase binding pocket.
-
Ticket #003: Discrepancy in Assay Results
Symptom: My PROTAC looks soluble in the kinetic assay (100 µM) but fails in the thermodynamic assay (< 1 µM). Diagnosis: Metastable Amorphous State.
-
Kinetic Solubility: You started with a pre-dissolved DMSO stock. The compound crashed out as an amorphous precipitate (high energy, easier to re-dissolve temporarily).
-
Thermodynamic Solubility: You started with solid powder. The compound remained in its stable crystalline form (low energy, hard to dissolve).
Action Plan: Always rely on Thermodynamic Solubility for lead optimization. Kinetic data is only useful for HTS screening. See Module 3 for the protocol.
🧬 Module 2: Advanced Engineering (The "Chameleon" Strategy)
When simple substitution fails, you must engineer dynamic properties into the rigid linker.
Q: How do I maintain permeability while improving solubility?
A: Design "Chameleonic" Linkers with Intramolecular Hydrogen Bonds (IMHB).
Rigid linkers can be designed to fold in specific environments.
-
In Lipids (Membrane): The linker forms an IMHB (e.g., between an amide NH and a nearby ether oxygen or pyridine N). This "hides" the polar groups, effectively lowering the Polar Surface Area (PSA) and allowing the molecule to pass through the membrane.
-
In Water (Cytosol/Buffer): The high dielectric constant of water disrupts the IMHB. The polar groups become exposed and interact with water, enhancing solubility .
Visualizing the Logic:
Figure 1: Decision tree for diagnosing and fixing PROTAC solubility issues based on physicochemical properties.
🧪 Module 3: Experimental Protocols
Note: Accurate solubility data depends on separating the dissolved fraction from the precipitate. Centrifugation alone is often insufficient for "grease balls" which may float or form colloids.
Protocol A: Thermodynamic Solubility Assay (Gold Standard)
Use this for lead optimization to determine the true solubility limit.
Materials:
-
PROTAC solid powder (crystalline preferred).
-
PBS Buffer (pH 7.4) and FeSSIF (Simulated Intestinal Fluid) if oral dosing is planned.
-
0.22 µm PVDF filter plate or syringe filters.
-
HPLC-UV or LC-MS/MS.
Workflow:
| Step | Action | Technical Rationale |
| 1. Saturation | Add excess solid PROTAC to buffer (aim for 1 mg/mL nominal conc). | Ensures equilibrium exists between solid and dissolved phases. |
| 2. Incubation | Shake at 37°C for 24 to 48 hours . | Rigid molecules have slow dissolution kinetics; 24h is minimum to reach equilibrium. |
| 3. pH Check | Measure pH at T=0 and T=End. | PROTACs with piperazine linkers can act as buffers, shifting pH and altering solubility. |
| 4. Separation | Crucial: Filter via 0.22 µm PVDF. Do not just centrifuge. | Centrifugation fails to remove suspended colloidal aggregates common with lipophilic linkers. |
| 5. Analysis | Quantify filtrate via LC-MS/MS against a standard curve. | UV can be used if solubility >10 µM; MS is required for potent, low-solubility analogs. |
Protocol B: Kinetic Solubility Assay (High Throughput)
Use this for initial screening of library compounds.
Workflow Visualization:
Figure 2: Kinetic solubility workflow. Note that this method overestimates solubility for "Brick Dust" compounds because it bypasses the energy cost of breaking the crystal lattice.
📊 Data Summary: Rigid Linker Modifications
| Linker Scaffold | Solubility Impact | Rigidity | Recommendation |
| Alkyl Chain | 🔴 Poor (Greasy) | 🟡 Low | Replace with PEG or functionalized rigid linker. |
| Phenyl | 🔴 Poor (Brick Dust) | 🟢 High | Replace with Pyridine or BCP. |
| Piperazine | 🟢 Good (pH dep.) | 🟢 High | Excellent choice. Watch for pH effects.[1][2] |
| Alkyne | 🟡 Moderate | 🟢 High | Add flanking polar groups (e.g., ether/amine). |
| Bicyclo[1.1.1]pentane | 🟢 Good | 🟢 High | Best bioisostere for phenyl to improve solubility. |
📚 References
-
Baud, M. G., et al. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[2] Retrieved from [Link]
-
Desantis, J., et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates macrocyclization strategy).
Sources
Overcoming steric hindrance in reactions with cyclobutane scaffolds
Topic: Overcoming Steric Hindrance in Reactions with Cyclobutane Scaffolds Ticket ID: CYCLO-ST-404 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Hub: Why is my reaction failing?
Cyclobutane is not merely a "small cyclohexane." It is a highly strained (
Unlike flat aromatics or chair-like cyclohexanes, the cyclobutane ring puckers (dihedral angle
The Steric Decision Tree
Before selecting a protocol, determine your steric bottleneck using the logic flow below.
Figure 1: Decision logic for troubleshooting steric failures in cyclobutane functionalization.
Troubleshooting Guides & Protocols
Case A: The "Impossible" Reaction
Symptom: You are attempting to displace a leaving group (OTs, I, Br) on a cyclobutane ring with a nucleophile (amine, azide), but the reaction stalls or yields elimination products.
Root Cause: The
Protocol: The "Strain-Release" Workaround (BCB Route)
Instead of fighting the cyclobutane, synthesize the target via Bicyclo[1.1.0]butane (BCB) opening. This method uses the release of strain energy to drive the formation of the bond, bypassing the steric penalty of
-
Applicability: Creating 1,3-disubstituted cyclobutanes (e.g., bioisosteres of para-substituted benzenes).
-
Mechanism: Nucleophilic attack on the bridgehead carbon of BCB.
Step-by-Step Protocol (BCB Amination):
-
Substrate: Start with a sulfonyl-BCB or BCB-amide (commercially available or synthesized from cyclobutanes).
-
Reagents: Target Amine (1.2 equiv), THF (0.2 M).
-
Catalyst: None usually required for activated BCBs; Lewis Acid (
, 10 mol%) for unactivated ones. -
Condition: Stir at
for 4–12 h. -
Observation: The reaction is driven by the relief of
of strain. The nucleophile attacks the bridgehead, opening the central bond to yield the cyclobutane.
| Parameter | Standard | Strain-Release (BCB) |
| Energy Barrier | High (Steric + Strain penalty) | Low (Strain relief driving force) |
| Stereocontrol | Poor (Inversion difficult) | High (Controlled by approach) |
| Yield | < 20% (often elimination) | > 80% |
Case B: Stalled Cross-Coupling (Suzuki/Buchwald)
Symptom: Oxidative addition occurs, but the reaction stalls. No product is formed, or de-halogenation is observed.
Root Cause: The Transmetallation or Reductive Elimination step is failing. The bulky cyclobutane scaffold prevents the Pd-center from adopting the necessary geometry to eliminate the product, especially if the ligand is also bulky (e.g., XPhos is often too bulky for these specific crowded rings).
Protocol: The "Flexible Ligand" Strategy Use ligands that can accommodate the "butterfly" bulk. DalPhos variants or specific PEPPSI catalysts are superior here.
Optimized Conditions:
-
Catalyst: Pd-PEPPSI-IPent (2–5 mol%) OR Pd(OAc)2 + Mor-DalPhos.
-
Base:
(mild, avoids elimination) or . -
Solvent: 1,4-Dioxane or Toluene (
). -
Additive: If using Boronic Acids, add CuI (10 mol%) .
Case C: Functionalizing the Core (C-H Activation)
Symptom: You need to add a group to an existing cyclobutane, but standard lithiation/trapping fails due to sterics.
Protocol: Radical Decarboxylation (Minisci-Type)
Radicals are planar (
Workflow:
-
Precursor: Cyclobutane carboxylic acid.[5]
-
Activation: Convert to Redox-Active Ester (RAE) using N-hydroxyphthalimide.
-
Coupling:
-
Photocatalyst:
(1 mol%). -
Trapping Agent: Electron-deficient alkene or heteroarene.
-
Light: Blue LED.
-
-
Outcome: The
extrusion generates a cyclobutyl radical which rapidly couples, resetting the geometry after the bond is formed.
Visualizing the Mechanism: Strain Release vs. Direct Attack
The following diagram contrasts the energy landscape and steric accessibility of the traditional approach versus the modern "Strain Release" method.
Figure 2: Mechanistic comparison. The BCB route (green) bypasses the steric and strain penalties of the direct SN2 route (red).
Frequently Asked Questions (FAQ)
Q: Why do I see elimination products when trying to substitute a cyclobutyl iodide?
A: The puckered ring forces the
Q: Can I use standard Buchwald ligands (e.g., XPhos, RuPhos) for cyclobutane aminations? A: Often, no. These ligands are designed for flat aromatics. On a puckered cyclobutane, the bulk of XPhos can clash with the ring substituents. Fix: Switch to Mor-DalPhos or BrettPhos , or use smaller N-heterocyclic carbene (NHC) ligands like IPent .
Q: I need a bioisostere for a para-substituted benzene. How do I control the cis/trans ratio on the cyclobutane? A: Direct synthesis is hard to control. The most reliable method is BCB opening .
-
Radical addition to BCBs usually yields mixtures (thermodynamic control).
-
Anionic/Nucleophilic addition to BCBs often yields the trans-product (kinetic control) due to the inversion at the bridgehead carbon.
References
-
Chen, S., et al. (2025). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation. Nature Synthesis. Link[3]
-
Mykhailiuk, P. K. (2021).[1][6] Conformations of substituted cyclobutanes: An entryway to precise drug design. Journal of Organic Chemistry. Link
-
Attard, F. C., Baran, P. S., Mykhailiuk, P. K., et al. (2025). Dibromocarbene Addition to Bicyclo[1.1.0]butanes: A Facile Route to Substituted Bicyclo[1.1.1]pentanes. PNAS. Link
-
Fawcett, A., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry. Link
-
Strotman, N. A., et al. (2011). Organocopper Cross-Coupling for Sterically Hindered Substrates. Chemical Science. Link
Sources
- 1. 2025-2024 – Mykhailiuk Research Site [mykhailiukchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Impurity Identification in Methyl 3-aminocyclobutanecarboxylate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride typically involves the esterification of 3-aminocyclobutanecarboxylic acid. A common and efficient method is the Fischer-Speier esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). While seemingly straightforward, this process is not without its challenges, which can lead to the formation of various impurities that may compromise the quality and yield of the final product.
This guide will delve into the most frequently encountered impurities, their mechanisms of formation, and robust analytical and purification strategies to ensure the synthesis of high-purity Methyl 3-aminocyclobutanecarboxylate hydrochloride.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common questions and issues that may arise during your synthesis, providing actionable solutions and preventative measures.
FAQ 1: My final product shows a significant amount of the starting material, 3-aminocyclobutanecarboxylic acid. What went wrong?
Answer: The presence of unreacted starting material is a common issue in Fischer esterification, as it is a reversible reaction.
Causality: The equilibrium between the carboxylic acid, alcohol, ester, and water can lie unfavorably if reaction conditions are not optimized. Insufficient reaction time, inadequate acid catalysis, or the presence of excess water can all contribute to an incomplete reaction.
Troubleshooting Steps:
-
Drive the Equilibrium:
-
Excess Methanol: Utilize a large excess of methanol, which acts as both a reactant and the solvent, to shift the equilibrium towards the product side according to Le Chatelier's principle.
-
Water Removal: Ensure anhydrous conditions. If using HCl gas, ensure it is dry. If using thionyl chloride, it will also act as a dehydrating agent. For other acid catalysts, consider the use of a Dean-Stark apparatus if feasible with the reaction scale and setup.
-
-
Optimize Catalyst Concentration: Ensure a sufficient concentration of the acid catalyst is used. For HCl, saturating the methanolic solution is common practice.
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gently heating the reaction mixture can also increase the reaction rate, but be cautious of potential side reactions at elevated temperatures.
Analytical Protocol: Monitoring Reaction Completion by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The starting material, being more polar, will have a shorter retention time than the ester product.
FAQ 2: I've observed a peak in my LC-MS analysis with a mass corresponding to a dimer of my product. How is this formed and how can I avoid it?
Answer: Dimerization can occur through intermolecular reactions between molecules of the product or starting material.
Causality: The amino group of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to the formation of an amide-linked dimer. This is more likely to occur under conditions that favor nucleophilic attack, such as elevated temperatures or the presence of a base.
Prevention and Mitigation:
-
Control Temperature: Avoid excessive heating during the reaction and work-up.
-
pH Control: During work-up and purification, maintain an acidic pH. The protonated amine is a much weaker nucleophile, thus suppressing the dimerization reaction.
-
Purification: Reverse-phase HPLC or flash chromatography on silica gel can be effective in separating the more polar dimer from the desired product.
Workflow for Dimer Identification and Removal
Caption: Workflow for identifying and removing dimeric impurities.
FAQ 3: My NMR spectrum shows unexpected methyl signals, suggesting N-methylation or O-methylation. Is this possible and how can I prevent it?
Answer: While less common under standard Fischer esterification conditions, the formation of methylated byproducts is a theoretical possibility.
Causality:
-
N-Methylation: The primary amine could potentially be methylated by methanol, especially under harsh conditions or with certain catalysts, though this is generally a slow and inefficient process without a dedicated methylating agent.
-
O-Methylation of the Carboxylic Acid: This is the desired reaction to form the methyl ester. "Over-methylation" is not a typical concern for the ester itself.
Troubleshooting and Characterization:
-
Reaction Conditions: Stick to milder reaction conditions (e.g., room temperature to moderate heat) to disfavor potential N-methylation.
-
Analytical Confirmation:
-
GC-MS: This technique is excellent for separating and identifying volatile impurities. The N-methylated product would have a different retention time and a mass increase of 14 Da.
-
¹H NMR: Look for a singlet integrating to three protons in the N-methyl region (typically ~2.2-2.8 ppm), which would be distinct from the O-methyl ester singlet (typically ~3.7 ppm).
-
¹³C NMR: The N-methyl carbon would appear in the aliphatic region, distinct from the O-methyl carbon of the ester.
-
FAQ 4: My product contains both cis and trans isomers. How can I separate them?
Answer: The synthesis of cyclobutane derivatives can often lead to a mixture of geometric isomers. Their separation can be challenging due to their similar physical properties.
Causality: The stereochemistry of the starting 3-aminocyclobutanecarboxylic acid will dictate the stereochemistry of the final product. If the starting material is a mixture of cis and trans isomers, the product will be as well.
Separation Strategies:
-
Fractional Crystallization: This can sometimes be effective if there is a significant difference in the solubility of the hydrochloride salts of the cis and trans isomers in a particular solvent system.
-
Chromatography:
-
Flash Chromatography: Careful optimization of the solvent system on silica gel may allow for the separation of the isomers.
-
Preparative HPLC: This is often the most effective method for separating isomers, although it can be more time-consuming and expensive for larger scales.
-
Analytical Protocol: Isomer Analysis by ¹H NMR
The chemical shifts of the cyclobutane protons will differ between the cis and trans isomers due to different steric environments. 2D NMR techniques like COSY and NOESY can be invaluable in assigning the stereochemistry of the separated isomers.
III. General Purification Guidance
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a polar, water-soluble compound. This presents unique challenges for purification.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, excess methanol is typically removed under reduced pressure. The residue can be dissolved in a minimal amount of water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.
-
Crystallization: The product is often isolated by crystallization from a suitable solvent system. Common systems include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/diethyl ether. The hydrochloride salt is typically much less soluble in ether, which induces precipitation.
-
Column Chromatography (if necessary): For stubborn impurities, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar mobile phase will be required. A common approach is to use a gradient of methanol in dichloromethane, often with a small percentage of ammonia or triethylamine to prevent streaking of the free amine on the acidic silica.
Troubleshooting Chromatography of Polar Amines:
Caption: Troubleshooting guide for chromatographic purification.
IV. Summary of Potential Impurities
| Impurity | Formation Mechanism | Identification Methods | Prevention/Removal |
| 3-Aminocyclobutanecarboxylic Acid | Incomplete esterification (reversible reaction) | HPLC, ¹H NMR | Drive equilibrium (excess methanol, water removal), optimize reaction time/temperature. |
| Dimer (Amide-linked) | Intermolecular nucleophilic attack of the amine on the ester | LC-MS, HPLC | Control temperature, maintain acidic pH during work-up, purification by chromatography. |
| N-Methylated Product | Undesired methylation of the primary amine | GC-MS, ¹H NMR, ¹³C NMR | Use mild reaction conditions. |
| cis/trans Isomers | Use of an isomeric mixture of starting material | ¹H NMR, 2D NMR, HPLC, GC | Fractional crystallization, preparative HPLC, or flash chromatography. |
| Residual Solvents | Incomplete removal after reaction and purification | ¹H NMR, GC-MS | Proper drying under vacuum. |
V. References
Note: The following are representative examples of relevant literature. Specific protocols and findings should always be consulted directly.
-
Fischer Esterification: For a general understanding of the mechanism and conditions, refer to standard organic chemistry textbooks. A relevant online resource is available from Chemistry LibreTexts.
-
Synthesis of Amino Acid Methyl Esters: A convenient method using trimethylchlorosilane is described in Molecules, 2010 , 15(4), 2849-2857. URL: [Link]
-
Impurity Profiling: General principles and analytical techniques are discussed in various pharmaceutical science journals. For example, see Asian Journal of Research in Chemistry, 2012 , 5(1), 1-8.
-
Chromatography of Polar Compounds: Practical guidance can often be found on the websites of chromatography equipment and media suppliers. An illustrative blog post on purifying polar amide mixtures can be found on the Biotage website. URL: [Link]
Validation & Comparative
Rigid vs. Flexible Linkers in PROTAC Design: A Comparative Efficacy Guide
Executive Summary
In the structural optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of thermodynamic stability, cell permeability, and degradation selectivity.[1][2][3] This guide objectively compares Rigid Linkers (e.g., piperazines, alkynes, macrocycles) versus Flexible Linkers (e.g., PEGs, alkyl chains).[2][4]
While flexible linkers offer synthetic accessibility and rapid library generation, they often incur a high entropic penalty upon binding, potentially limiting potency. Rigid linkers, through conformational pre-organization, can minimize this entropic cost and improve oral bioavailability by shielding polar surface area (PSA), though they require more complex synthetic validation.
Mechanistic Basis: Thermodynamics & Cooperativity
The efficacy of a PROTAC is governed by the formation of a productive ternary complex (POI-PROTAC-E3). The stability of this complex is defined by the cooperativity factor (
The Entropic Penalty[4]
-
Flexible Linkers: Possess high conformational degrees of freedom in solution.[4] Upon binding to the POI and E3 ligase, these degrees of freedom are lost, resulting in a significant entropic penalty (
). This energy cost must be offset by strong enthalpic interactions ( ) to achieve a stable complex. -
Rigid Linkers: Are "pre-organized" into a bioactive conformation.[1] The entropic cost of binding is paid during synthesis rather than during the binding event. Consequently, if the geometry is correct, rigid linkers often yield higher affinity ternary complexes (improved
).
DOT Diagram: Thermodynamic Landscape
The following diagram illustrates the energetic differences in ternary complex formation between rigid and flexible linkers.
Caption: Thermodynamic comparison showing how rigid linkers reduce the entropic penalty during ternary complex formation, facilitating higher stability.
Comparative Analysis
Potency and Selectivity
Rigid linkers restrict the PROTAC to specific conformations, which can prevent "off-target" binding to homologous proteins.[1]
-
Evidence: In BET degraders, macrocyclization (extreme rigidity) of the linear PROTAC MZ1 resulted in MacroPROTAC-1 . While binary affinity for BRD4 dropped 12-fold, the ternary complex stability increased, maintaining cellular potency and significantly improving selectivity between BRD4 domains (BD2 over BD1) compared to the flexible parent molecule [1].
Pharmacokinetics (PK) and Permeability
A major challenge for PROTACs is their high molecular weight and polarity (Beyond Rule of 5).[5]
-
Flexible Linkers (PEG): Often suffer from high TPSA (Topological Polar Surface Area) because the oxygen atoms in PEG chains interact with water, keeping the molecule in an extended, polar conformation that struggles to cross cell membranes.
-
Rigid Linkers (Chameleonic Effect): Rigid motifs like piperazines or spirocycles can force the molecule to "fold" in lipophilic environments, shielding polar groups. A study on VHL-based PROTACs demonstrated that rigidifying the linker reduced the solvent-accessible polar surface area, directly correlating with improved passive permeability and oral bioavailability [2].[6]
Data Summary: Rigid vs. Flexible Performance[1][2][3][4][7][8]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine, Alkyne) |
| Synthesis | High accessibility; rapid library generation. | Complex; requires specific geometric design. |
| Entropy ( | High penalty upon binding. | Low penalty (pre-organized).[1] |
| Cooperativity ( | Variable; often relies on "slack" to find fit. | High potential; requires precise length/angle. |
| Selectivity | Lower; conformational promiscuity. | Higher; locks specific ternary geometry. |
| Permeability | Generally lower (exposed polar atoms). | Higher (potential for "chameleonic" folding). |
| Oral Bioavailability | Poor (typically <1%). | Improved (can reach >20% in optimized cases). |
Case Studies
Case Study A: Macrocyclization of BET Degraders
Researchers compared the linear BET degrader MZ1 (flexible alkyl-PEG linker) with MacroPROTAC-1 (cyclized linker).
-
Observation: The macrocycle locked the "U-shape" bioactive conformation required for the VHL-BRD4 interaction.
-
Outcome: Despite weaker binary binding to BRD4 (
increased from ~10 nM to ~120 nM), the DC (degradation concentration) remained comparable (~30 nM), but selectivity for the BD2 domain improved 10-fold. This proves that ternary stability (driven by rigidity) trumps binary affinity [1].
Case Study B: VHL Linker Optimization for Permeability
In a series of VHL-targeting PROTACs, replacing a flexible PEG linker with a rigid piperazine-based linker changed the solution ensemble.
-
Observation: NMR and Molecular Dynamics showed the rigid linker forced an intramolecular H-bond that "hid" the VHL ligand's polar groups.
-
Outcome: Permeability in Caco-2 assays increased by >5-fold without losing degradation potency [2].
Experimental Protocols
To evaluate linker efficacy, a self-validating workflow combining biophysics and cell biology is required.
Protocol 1: Ternary Complex Stability (Surface Plasmon Resonance - SPR)
Purpose: To determine the cooperativity factor (
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) on a CM5 sensor chip via amine coupling or biotin-streptavidin capture. Target roughly 500-1000 RU.
-
Binary Injection: Inject the PROTAC alone at increasing concentrations to determine binary
(PROTAC-E3). -
Ternary Injection: Saturate the PROTAC with the POI (Protein of Interest) at a concentration 10x its
. Inject this complex over the immobilized E3. -
Analysis: Fit sensorgrams to a 1:1 binding model. Calculate Cooperativity (
) using the formula:-
Interpretation: If
(Rigid > Flexible), the linker promotes constructive protein-protein interactions.
-
Protocol 2: Cellular Degradation Assay (Western Blot)
Purpose: To determine DC
-
Seeding: Seed cells (e.g., HEK293 or cancer lines) in 6-well plates at 70% confluency.
-
Treatment: Treat cells with PROTACs (Rigid vs. Flexible variants) in a dose-response format (e.g., 0.1 nM to 10
M) for 16–24 hours. Include a DMSO control and a competition control (PROTAC + excess free ligand) to prove mechanism. -
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes. Incubate with primary antibodies for POI and a loading control (e.g., GAPDH).
-
Quantification: Use a chemiluminescent imager.[7] Normalize POI signal to GAPDH. Plot % degradation vs. log[concentration] to derive DC
.[7]
DOT Diagram: Linker Optimization Workflow
This workflow illustrates the "Direct-to-Biology" approach for screening linker libraries.
Caption: Step-by-step workflow for filtering linker libraries from synthesis to cellular validation.
References
-
Structure-Based Design of a Macrocyclic PROTAC. Testa, A., et al. (2020).[8][9] Angewandte Chemie International Edition. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. Klein, V. G., et al. (2025). Journal of Medicinal Chemistry. [Link][10]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects. Burslem, G. M., et al. (2022).[11] ACS Medicinal Chemistry Letters. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. Hughes, S. J., et al. (2022). Nature Reviews Drug Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Rigid Ruler: A Comparative Guide to Piperidine and Cyclobutane Linkers in PROTAC Design
Introduction: The Linker as the Architect of Degradation
In the landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC's elegance lies in its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] Far from being a passive spacer, the linker is a critical determinant of the PROTAC's success. Its length, rigidity, and chemical composition orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[3] Furthermore, the linker profoundly influences the physicochemical properties of the final molecule, impacting its solubility, cell permeability, and metabolic stability—key factors for developing a viable therapeutic.[1][4]
Historically, flexible polyethylene glycol (PEG) and alkyl chains dominated early PROTAC design due to their synthetic tractability.[5][] However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linkers.[5][7] These rigid structures, such as piperidine and cyclobutane, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially lowering the entropic penalty of ternary complex formation and boosting degradation potency.[8] This guide provides an in-depth comparative analysis of piperidine and cyclobutane linkers, exploring their structural rationale, impact on performance, and the experimental workflows required for their evaluation.
The PROTAC-Mediated Degradation Pathway
The fundamental mechanism of action for any PROTAC is the formation of a key ternary complex. This process initiates a catalytic cycle of protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Structural and Functional Comparison: Piperidine vs. Cyclobutane
Both piperidine and cyclobutane are cyclic scaffolds used to impart rigidity into a PROTAC linker. However, their distinct geometries, sizes, and conformational flexibilities offer different advantages and challenges.
Piperidine Linkers: The six-membered saturated heterocycle of piperidine is a privileged scaffold in medicinal chemistry.[3] Its "chair" and "boat" conformations, while providing structural constraint compared to a linear alkyl chain, still allow for a degree of conformational sampling.[9] The nitrogen atom can serve as a hydrogen bond acceptor and, if protonated, can improve aqueous solubility.[3] This feature is often exploited to tune the physicochemical properties of large, hydrophobic PROTAC molecules.[1]
Key Attributes of Piperidine Linkers:
-
Conformational Constraint: Reduces the number of rotatable bonds compared to linear linkers, which can pre-organize the PROTAC for binding.[8]
-
Improved Physicochemical Properties: The basic nitrogen can be protonated at physiological pH, enhancing solubility. Strategic placement of substituents can further modulate lipophilicity.[1][3]
-
Metabolic Stability: The piperidine ring itself is generally more metabolically stable than linear alkyl or PEG chains.[10]
-
Synthetic Accessibility: A wide range of commercially available, functionalized piperidine building blocks simplifies synthetic routes.
Cyclobutane Linkers: The four-membered cyclobutane ring offers a higher degree of rigidity than piperidine. Its puckered conformation is significantly more constrained, presenting distinct vectors for the exit points of the linker. This rigidity can be advantageous for locking in a highly productive ternary complex conformation but can also make linker optimization more challenging, as small changes in the attachment points can lead to large changes in efficacy.
Key Attributes of Cyclobutane Linkers:
-
High Rigidity: Provides a more defined spatial orientation between the POI and E3 ligase ligands, which can lead to highly potent degraders if the optimal geometry is achieved.
-
Novel Chemical Space: Offers unique three-dimensional structures that are distinct from more common linker types.
-
Stereochemical Complexity: The use of cis and trans isomers of a substituted cyclobutane can result in PROTACs with dramatically different biological activities, as demonstrated in the case study below.[11]
-
Synthetic Challenge: The synthesis of appropriately functionalized cyclobutane building blocks can be more complex and less common than for piperidines.[12]
Head-to-Head Comparison: Experimental Data Insights
Here, we present a case study on Polycomb Repressive Complex 2 (PRC2) degraders, where a cis-cyclobutane linker was compared to a linear propyl linker, and supplement this with data on a BRD4 degrader that utilizes a piperazine linker (a close structural analog of piperidine).
Case Study: Cyclobutane Linker in PRC2 Degraders
A study by Potjewyd et al. optimized a previously reported PRC2 degrader, UNC6852 , which featured a flexible propyl linker.[11] By replacing this with various cyclic analogues, they discovered UNC7700 , which incorporates a cis-1,2-disubstituted cyclobutane linker. This single modification resulted in a significant improvement in degradation potency for the PRC2 components EED and EZH2.[11][13]
| Compound | Linker Type | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| UNC6852 | Propyl | EED | DB | 610 | 94 | [11] |
| EZH2 | DB | 670 | 96 | [11] | ||
| UNC7700 | cis-Cyclobutane | EED | DB | 111 | 84 | [11][13] |
| EZH2 | DB | 275 | 86 | [11][13] | ||
| UNC7698 | trans-Cyclobutane | EED/EZH2 | DB | >1000 | Modest | [11] |
| Degrader with 1,3-Piperidine | 1,3-Piperidine | EED/EZH2 | DB | >1000 | Modest | [11] |
Analysis of Causality: The dramatic improvement in potency for UNC7700 (cis-cyclobutane) over UNC6852 (propyl) underscores the benefit of conformational restriction. The rigid cyclobutane linker likely pre-organizes the EED and VHL ligands into a conformation highly favorable for ternary complex formation, reducing the entropic penalty of binding.[8] Critically, the trans-cyclobutane isomer (UNC7698 ) and a degrader incorporating a 1,3-disubstituted piperidine linker were largely inactive.[11] This highlights the exquisite sensitivity of ternary complex formation to the specific geometry and exit vectors imposed by the rigid linker. In this specific context, the spatial arrangement provided by the cis-cyclobutane was productive, while those from the trans-cyclobutane and the 1,3-piperidine were not.
Representative Data: Piperazine Linker in a BRD4 Degrader
To provide a comparative data point for a six-membered heterocyclic linker, we look at a BRD4 degrader reported by Rossi et al. that incorporates a piperazine moiety. Piperazine is structurally similar to piperidine and is also used to add rigidity and improve physicochemical properties.[5]
| Compound | Linker Type | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 34 | Piperazine-containing | BRD4 | MDA-MB-231 | 60 | >75% | [5] |
This data demonstrates that potent, sub-micromolar degradation can be readily achieved with piperidine/piperazine-type linkers. While not a direct comparison, the low nanomolar DC₅₀ value is comparable to the potency seen with the optimized cyclobutane-based PRC2 degrader UNC7700.
Impact on Physicochemical Properties
A primary driver for incorporating rigid cyclic linkers is the need to optimize the drug-like properties of PROTACs, which often fall "beyond the Rule of 5" (bRo5).[1]
| Property | Piperidine Linkers | Cyclobutane Linkers | Rationale & Causality |
| Solubility | Generally improved | Can be improved | The basic nitrogen in piperidine can be protonated, increasing aqueous solubility.[3] Both structures reduce the overall lipophilicity compared to long alkyl chains. |
| Permeability | Can be improved | Can be improved | Increased rigidity can facilitate the adoption of "chameleon-like" conformations that mask polar surface area, aiding passive diffusion across the cell membrane.[4] |
| Metabolic Stability | Generally enhanced | Generally enhanced | Cyclic structures are less susceptible to oxidative metabolism compared to flexible linear linkers.[10] |
Systematic studies have shown that ring-rich, rigid linkers often yield higher metabolic stability and cellular potency.[1] The inclusion of basic centers, like the nitrogen in piperidine, is a common strategy to balance the high lipophilicity of many PROTACs.[1]
Experimental Protocols
Evaluating the efficacy of PROTACs with different linkers requires a validated set of biochemical and cellular assays. The following are foundational, step-by-step protocols for assessing protein degradation and cell permeability.
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is the gold standard for directly quantifying the reduction of a target protein in cells following PROTAC treatment.
Caption: A typical workflow for assessing PROTAC-mediated protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 for BRD4, DB for PRC2) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins by size is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve (variable slope, four parameters) to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation percentage).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is used to predict passive transcellular permeability, providing a valuable early indicator of a PROTAC's ability to cross cell membranes.
Step-by-Step Methodology:
-
Preparation of Plates and Solutions:
-
Prepare a lipid solution (e.g., 2% (w/v) lecithin in dodecane).
-
Prepare the test PROTACs and control compounds (e.g., high-permeability propranolol, low-permeability theophylline) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
-
Assay Setup:
-
Carefully coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 200 µL of the diluted PROTAC and control solutions to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
-
Incubation:
-
Incubate the assembled plate system at room temperature for 4-16 hours in a humidified chamber to minimize evaporation.
-
-
Quantification and Data Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula provided in the literature. High Pₐₚₚ values (e.g., >10 x 10⁻⁶ cm/s) suggest good passive permeability.
-
Conclusion and Future Directions
The choice of linker is a pivotal decision in PROTAC design, with rigid cyclic structures like piperidine and cyclobutane offering clear advantages over traditional flexible linkers in terms of pre-organization, metabolic stability, and the ability to fine-tune physicochemical properties.
-
Piperidine remains a versatile and synthetically accessible choice, offering a balance of rigidity and conformational flexibility. Its basic nitrogen is a powerful tool for modulating solubility, a common hurdle for PROTACs.
-
Cyclobutane provides a higher degree of rigidity, which can lead to exceptionally potent degraders when the correct geometry is achieved. However, this potency is highly sensitive to the precise stereochemistry and exit vectors, making its successful implementation more challenging and empirical.
The case study on PRC2 degraders powerfully illustrates that the geometric constraints imposed by a rigid linker are paramount; the success of a cis-cyclobutane and the failure of its trans isomer and a piperidine analog in the same series highlight that there is no universally "better" rigid linker. The optimal choice is exquisitely dependent on the specific POI-E3 ligase pair and the required geometry for a stable and productive ternary complex.
The future of linker design will undoubtedly involve a deeper, more predictive understanding of ternary complex structures. Advances in computational modeling and structural biology will be essential to move beyond the current, largely empirical "trial and error" approach.[7] As these tools mature, the rational design of linkers, incorporating optimal rigidity, exit vectors, and physicochemical properties, will accelerate the development of the next generation of potent, selective, and drug-like PROTAC therapeutics.
References
-
Potjewyd, F. M., Foley, C. A., Ong, H. W., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(3), 494–507. [Link]
-
Rossi, G., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]
-
Zhao, Q., et al. (2022). An updated patent review of BRD4 degraders. Acta Pharmaceutica Sinica B. [Link]
-
Potjewyd, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology. [Link]
-
Yu, X., Boddaert, T., & Aitken, D. J. (2023). Functionalized Alkylidenecyclobutanes from a Cyclopent‐2‐enone Substrate via a Tandem Photochemical Transformation and an Allylic Substitution Protocol. Advanced Synthesis & Catalysis. [Link]
-
Rathod, D., et al. (2022). Physicochemical properties comparison among published PROTACs. ResearchGate. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Wu, T., & He, Y. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]
-
Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. Plexium. [Link]
-
Goracci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
-
Potjewyd, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ResearchGate. [Link]
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Shcherbakov, D., & Varizhuk, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Anglés, M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. [Link]
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Nori, H., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Duca, M., & D'Amelio, N. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Modeling. [Link]
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Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry. [Link]
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Goracci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
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Nifant'ev, E. E., et al. (2006). Synthesis and conformational analysis of tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, new ring systems. Semantic Scholar. [Link]
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A Comparative Guide to In-Cell Target Engagement Assays for Cyclobutane-Based PROTACs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, offering a distinct advantage over traditional inhibitors.[1][2] The development of novel scaffolds, such as those incorporating cyclobutane moieties, promises to enhance the diversity and therapeutic potential of this class of molecules.[3] However, a critical step in the development of any PROTAC, including those with innovative cyclobutane linkers, is the rigorous validation of its engagement with the target protein and the recruited E3 ligase within the complex environment of a living cell.
This guide provides an in-depth comparison of key in-cell target engagement assays applicable to the study of cyclobutane-based and other novel PROTACs. We will delve into the mechanistic underpinnings of these techniques, offer detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their drug discovery programs.
The PROTAC Mechanism: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker that connects the two.[4] The fundamental action of a PROTAC is to facilitate the formation of a ternary complex between the POI and the E3 ligase.[4] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][4]
Caption: PROTAC Mechanism of Action.
Comparative Analysis of In-Cell Target Engagement Assays
A multi-faceted approach to validating target engagement provides the highest degree of confidence in a PROTAC's mechanism of action and specificity. The following table summarizes and compares two prominent methodologies.
| Assay | Principle | Measures | Advantages | Limitations |
| NanoBRET™/BRET | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged protein and a fluorescent ligand/tracer. | Direct target engagement, cell permeability, and ternary complex formation in live cells. | High sensitivity, kinetic measurements, can differentiate between intracellular availability and binding affinity.[5][6][7] | Requires genetic modification of cells to express the NanoLuc® fusion protein. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | Target engagement in intact cells or lysates without the need for protein or compound modification.[8][9] | Label-free, applicable to endogenous proteins, can be used for proteome-wide selectivity profiling.[10][11] | Lower throughput for single-target analysis, requires specific antibodies or mass spectrometry for detection.[12] |
In-Depth Look at Key Methodologies
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying PROTAC binding to its intended target and the recruited E3 ligase in living cells.[5][6] This proximity-based assay relies on energy transfer from a NanoLuc® luciferase donor fused to a protein of interest to a fluorescent tracer that binds to the same protein.[7] Competitive displacement of the tracer by a PROTAC results in a decrease in the BRET signal, allowing for the determination of intracellular target engagement.[7]
A key advantage of the NanoBRET™ assay is its ability to be performed in both live and permeabilized cells.[6][7] By comparing the results from these two conditions, researchers can gain insights into the cell permeability and intracellular availability of their PROTACs, which are critical parameters for efficacy.[5][6]
Caption: NanoBRET™ Target Engagement Workflow.
Experimental Protocol: NanoBRET™ Target Engagement for a VHL-Recruiting PROTAC
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a VHL-NanoLuc® fusion protein.
-
Plating: Seed the transfected cells into a white, non-binding surface 96-well plate.
-
Tracer Addition: Add the NanoBRET™ VHL tracer to the cells at the recommended concentration.
-
PROTAC Treatment: Prepare serial dilutions of the cyclobutane-based PROTAC in the assay medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor emission at 460nm and the acceptor emission at >600nm using a luminometer equipped with the appropriate filters.[13]
-
Data Analysis: Calculate the BRET ratio and plot the data to determine the IC50 value for target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][14] The principle is that the binding of a PROTAC to its target protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature.[11][12] This allows for the direct detection of target engagement in a label-free manner within intact cells or cell lysates.[8][9]
A significant advantage of CETSA® is its applicability to endogenous proteins, thus avoiding the need for genetic manipulation of the cells.[8] Furthermore, when coupled with mass spectrometry (CETSA® MS), it can provide a proteome-wide view of a PROTAC's selectivity and off-target effects.[10][11]
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Experimental Protocol: CETSA® for a Cyclobutane-Based PROTAC
-
Cell Treatment: Treat cultured cells with the cyclobutane-based PROTAC or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve in the presence of the PROTAC indicates target engagement.
Conclusion
The successful development of potent and selective PROTACs, including those with novel cyclobutane-based scaffolds, is contingent on the accurate assessment of in-cell target engagement. Both NanoBRET™ and CETSA® offer robust and reliable methods to achieve this, each with its unique set of advantages and considerations. NanoBRET™ provides a highly sensitive and quantitative measure of target binding and cell permeability in live cells, while CETSA® offers a label-free approach to confirm target engagement with endogenous proteins and assess proteome-wide selectivity. By employing these orthogonal validation methods, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make informed decisions to advance their most promising candidates toward clinical development.
References
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Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. Retrieved from [Link]
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Daniels, D. L., Riching, K. M., Urh, M., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282. Retrieved from [Link]
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Daniels, D. L., Riching, K. M., Urh, M., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. Retrieved from [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. Retrieved from [Link]
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Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(13), 1235–1259. Retrieved from [Link]
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Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. Retrieved from [Link]
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Sameshima, T., et al. (2021). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 744-759. Retrieved from [Link]
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Al-Ali, H., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 760-771. Retrieved from [Link]
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Sjöberg, F., et al. (2020). A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts. bioRxiv. Retrieved from [Link]
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Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1235-1259. Retrieved from [Link]
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Retrieved from [Link]
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Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. Retrieved from [Link]
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BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. BMG Labtech. Retrieved from [Link]
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Martinez Molina, D. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(3), 57-65. Retrieved from [Link]
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Schwalm, M. S., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. Retrieved from [Link]
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Schwalm, M. S., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. Retrieved from [Link]
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Pelago Bioscience. (2023, April 12). Label-free validation of protein degraders using CETSA® [Video]. YouTube. Retrieved from [Link]
-
Zhang, C., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved from [Link]
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Zhang, C., et al. (2020). Target engagement for PROTACs in cells. ResearchGate. Retrieved from [Link]
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Sun, N., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology, 15, 1364303. Retrieved from [Link]
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Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(13), 8451–8489. Retrieved from [Link]
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Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. Retrieved from [Link]
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Schwalm, M. S., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2023). Fluorescence Theranostic PROTACs for Real-Time Visualization of ERα Degradation. Journal of Medicinal Chemistry, 66(24), 16671–16683. Retrieved from [Link]
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Johnson, T. W., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1695–1707. Retrieved from [Link]
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An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4506–4521. Retrieved from [Link]
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The Geometry of Degradation: A Comparative Guide to PROTAC Linker Design
Topic: Structure-activity relationship of linker modifications in PROTACs Content Type: Publish Comparison Guide
Executive Summary
In the early days of Proteolysis Targeting Chimeras (PROTACs), the linker was often viewed as a passive connector—a simple "rope" tying a warhead to an E3 ligase anchor. That view is obsolete. Current medicinal chemistry confirms that the linker is a thermodynamic lever that dictates ternary complex cooperativity (
This guide objectively compares the three dominant linker classes—PEG (Polyethylene Glycol) , Alkyl Chains , and Rigid Motifs (piperazines/alkynes)—analyzing their impact on the structure-activity relationship (SAR). We provide experimental protocols to validate these choices, moving beyond empirical "trial and error" to rational design.
Part 1: Comparative Analysis of Linker Chemistries
The choice of linker composition forces a trade-off between solubility (hydrophilicity) and permeability (lipophilicity).[1]
PEG vs. Alkyl vs. Rigid Linkers[2][3][4]
| Feature | PEG Linkers (Hydrophilic) | Alkyl Linkers (Lipophilic) | Rigid Linkers (Piperazine/Click) |
| Primary Utility | Solubilizing hydrophobic warheads; exploring variable lengths rapidly.[2] | Improving passive membrane permeability; CNS penetration. | Locking bioactive conformations; reducing entropic penalty.[3] |
| Solubility | High. Oxygen atoms participate in H-bonding with solvent. | Low. often requires formulation aids. | Moderate. Depends on heteroatoms introduced. |
| Permeability | Low to Moderate. High TPSA (Topological Polar Surface Area) can hinder cell entry. | High. Lipid-like nature aids passive diffusion. | Variable. rigid structures can hide polar surface area (PSA). |
| Metabolic Stability | Risk: Susceptible to oxidative cleavage (CYP-mediated). | Stable: generally resistant to hydrolysis. | High. Triazoles and saturated heterocycles are metabolically robust.[4] |
| Ternary Complex | Flexible: High entropic cost ( | Flexible: Similar entropic penalty to PEG. | Pre-organized: Lowers |
The "Goldilocks" Effect: Linker Length & Cooperativity
Linker length is the primary determinant of whether a PROTAC forms a productive ternary complex or suffers from the "Hook Effect" (autoinhibition).
-
Too Short: Steric clash prevents the E3 ligase and POI (Protein of Interest) from approaching.
-
Too Long: The high degrees of freedom result in a massive entropic penalty upon binding. The PROTAC wraps around the protein rather than bridging it.
-
Optimal: The linker length allows the POI and E3 to touch, creating de novo protein-protein interactions (PPIs). This is Positive Cooperativity (
) .
Case Study: The MZ1 Story (Ciulli Lab) The BET degrader MZ1 utilizes a PEG-3 linker. Structural studies revealed that this specific length allows the linker to fold and form a hydrogen bond with His437 on the BRD4 protein.
Result: MZ1 degrades BRD4 selectively over the highly homologous BRD2 and BRD3.
Mechanism: The linker is not just a bridge; it is part of the recognition motif. Changing the linker length breaks this specific interaction, eroding selectivity.
Part 2: Experimental Protocols (Self-Validating Systems)
To rationally select a linker, you must validate two physical phenomena: Permeability and Cooperativity .
Protocol A: Ternary Complex Cooperativity Assay (TR-FRET)
Objective: Determine if your linker promotes stable complex formation (
Reagents:
-
Tb-labeled E3 Ligase (Donor).
-
GFP/FITC-labeled POI (Acceptor).
-
PROTAC titration series.[5]
Workflow:
-
Binary
Measurement: Measure PROTAC affinity to E3 alone and POI alone using Fluorescence Polarization (FP). -
Ternary Titration: Mix fixed concentrations of Donor-E3 and Acceptor-POI. Titrate the PROTAC.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A bell-shaped curve is expected.
-
Calculation: Fit the data to the ternary equilibrium equation (see Douglass et al.).
-
(Cooperativity Factor) =
-
If
: Positive cooperativity (Linker is actively stabilizing the complex). -
If
: Negative cooperativity (Linker causes steric clash).
-
(Cooperativity Factor) =
Protocol B: Cellular Permeability & Target Engagement (NanoBRET)
Objective: Confirm the linker does not prevent the PROTAC from entering the cell.
Workflow:
-
Transfection: Transfect HEK293 cells with a NanoLuc-POI fusion plasmid.
-
Treatment: Add PROTAC + a cell-permeable fluorescent tracer (competitor) that binds the POI.
-
Competition: If the PROTAC enters the cell and binds the POI, it displaces the tracer, reducing BRET signal.
-
Analysis: Compare the
in live cells vs. lysed cells (permeabilized). A large shift indicates the linker is hindering permeability.
Part 3: Visualizations
Diagram 1: The Thermodynamics of Linker Selection
This diagram illustrates the logical flow of linker optimization, balancing entropic costs against cooperative enthalpy.
Caption: The thermodynamic consequences of linker flexibility. Rigid linkers reduce the entropic cost of binding but require precise structural knowledge to avoid steric clashes.
Diagram 2: The Experimental Validation Funnel
A step-by-step workflow for filtering linker candidates.
Caption: The critical path for PROTAC linker validation, moving from computational prediction to cellular degradation efficiency.
Part 4: Comparative Data Summary
The following table synthesizes data from key literature (e.g., Gadd et al., Zorba et al.) illustrating how linker changes impact the degradation concentration (
| PROTAC System | Target | Linker Type | Length | Cooperativity ( | Outcome | |
| MZ1 | BRD4 | PEG | 3 units | ~22 (High) | < 10 | Selective Degradation |
| MZ1-Long | BRD4 | PEG | 4+ units | ~1 (None) | > 100 | Loss of Selectivity |
| dBET1 | BRD4 | Alkyl (Ester) | Flexible | < 1 | ~400 | Effective but less potent |
| ARV-110 | Androgen R. | Rigid | Piperidine | High | ~1 | Clinical Candidate |
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[] Nature Chemical Biology.
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences.
-
Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society.
-
Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.[][7]
-
Testa, A., et al. (2020). "Linkerology" in PROTAC design: the case of VHL-based degraders. MedChemComm.
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The Linker's Central Role in Ternary Complex Formation
<-3a _2f_v1.5.0_2f_shared.xsd>### A Comparative Guide to Linker Rigidity in PROTAC Design: Enhancing Selectivity Through Structural Constraint
In the pioneering field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[2] A PROTAC molecule consists of three components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects them.[1][3] Initially perceived as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's potency, selectivity, and physicochemical properties.[1][4]
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of flexible versus rigid linkers in PROTAC design. We will explore the mechanistic principles, supporting experimental data, and key validation protocols to inform rational design strategies aimed at optimizing degrader selectivity.
The efficacy of a PROTAC is contingent upon its ability to form a productive ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[5][6] The linker's length, composition, and rigidity are paramount in dictating the geometry and stability of this complex.[7] An optimally designed linker can foster favorable protein-protein interactions between the E3 ligase and the POI, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex and subsequent degradation efficiency.[5][6] Conversely, a poorly designed linker can introduce steric clashes or fail to achieve a productive orientation, impairing the PROTAC's function.[5][7]
The Rigidity-Flexibility Spectrum: A Mechanistic Trade-Off
The choice between a flexible or rigid linker is a critical decision in PROTAC design, involving a trade-off between entropic penalties and conformational pre-organization.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer significant conformational freedom.[3][4] This plasticity can increase the probability of achieving a productive ternary complex by allowing the warhead and E3 ligand to adopt numerous orientations.[4] However, this flexibility comes at a cost. A significant entropic penalty is paid upon binding and forming the ternary complex, as the linker's conformational freedom becomes restricted.[4][6] This entropic cost can potentially destabilize the ternary complex.[4] Furthermore, long, flexible alkyl chains can contribute to poor physicochemical properties, such as high lipophilicity, which may reduce cell permeability and bioavailability.[4]
Rigid Linkers , which incorporate structural elements like piperazine/piperidine rings, alkynes, triazoles, or phenyl groups, introduce conformational constraints.[3][5] The primary advantage of this approach is the ability to "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[4] This pre-organization reduces the entropic penalty of binding, which can lead to more stable ternary complexes and, consequently, more potent degradation.[4] Crucially, this conformational restriction can also enhance selectivity. By disfavoring unproductive binding geometries with off-target proteins, rigid linkers can significantly improve the selectivity profile of a PROTAC.[4][5] However, the lack of flexibility means that if the designed conformation is not optimal, it may be more challenging to form a productive ternary complex.[4][5]
Caption: Thermodynamic comparison of flexible vs. rigid linkers.
Quantitative Comparison: The Impact of Linker Choice on Performance
Evaluating the performance of PROTACs with different linkers requires quantifying their degradation efficiency and selectivity. Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).[4] The following table summarizes data from studies where linker modifications led to significant changes in selectivity.
| PROTAC Target | Linker Modification | Effect on Selectivity | Reference |
| EGFR/HER2 | A lapatinib-based PROTAC with a standard linker degraded both EGFR and HER2. | Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[3] | Burslem et al. |
| BET Proteins | The PROTAC MZ1, featuring a flexible PEG linker, showed preferential degradation of BRD4 over other BET family members (BRD2, BRD3). | This selectivity is not just from warhead binding affinity but from the formation of a highly stable ternary complex with BRD4, facilitated by specific protein-protein interactions enabled by the linker's conformation.[3][8] | Zengerle et al. |
| p38 MAP Kinases | PROTACs using a promiscuous kinase inhibitor (foretinib) were designed with different linker attachment points and lengths. | Minor changes in linker design resulted in dramatic shifts in selectivity, producing degraders specific for either p38α or p38δ, despite the warhead's ability to bind multiple kinases.[1][9] | Smith et al. |
| Androgen Receptor (AR) | A PROTAC with a flexible PEG linker was compared to analogs where the PEG unit was replaced with more rigid disubstituted phenyl rings. | In this case, increasing linker rigidity led to impaired degradation potency, highlighting that rigidity must be optimized for a productive geometry and is not universally beneficial.[1] | Shibata et al. |
Experimental Workflows for Assessing PROTAC Selectivity
A rigorous evaluation of PROTAC selectivity involves a multi-tiered approach, from confirming ternary complex formation to global proteomic analysis.
Caption: Experimental workflow for evaluating PROTAC selectivity.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the POI and E3 ligase induced by the PROTAC.
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase complex.
Methodology:
-
Reagents & Setup:
-
Recombinant tagged POI (e.g., His-tagged).
-
Recombinant tagged E3 Ligase complex (e.g., GST-tagged VHL).
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His).
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., FITC-anti-GST).
-
PROTAC compounds (serial dilutions).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
In a 384-well assay plate, add a fixed concentration of the POI and E3 ligase complex.
-
Add the PROTAC compound across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the ternary complex formation constant (KD) and assess cooperativity.
-
Protocol 2: Target Degradation by Western Blot
This is the standard method to confirm and quantify the degradation of the target protein in a cellular context.[6]
Objective: To determine the dose- and time-dependent degradation of a target protein.[10]
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to ~70-80% confluency.[10]
-
Treat cells with serial dilutions of the PROTAC compound for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Include essential controls: a vehicle control (DMSO) and a negative control PROTAC (e.g., an inactive epimer or a version with a mutated E3 ligand).
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands, normalizing the POI signal to the loading control.
-
Plot the normalized protein levels against PROTAC concentration to calculate the DC50 and Dmax values.[2]
-
Protocol 3: Global Proteomics for Unbiased Selectivity Profiling
This is the gold standard for assessing PROTAC selectivity across the entire proteome.[10]
Objective: To identify all proteins that are degraded upon PROTAC treatment, revealing both on-target and off-target effects.
Methodology:
-
Cell Treatment and Lysis:
-
Treat multiple replicates of cells with the PROTAC at the lowest effective concentration (e.g., near the DC50 or Dmax value) and for a short duration (e.g., 4-8 hours) to focus on direct targets.[11]
-
Include vehicle-treated cells as a control.
-
Harvest and lyse cells as described for Western Blotting.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label the peptides from each condition (e.g., vehicle vs. PROTAC-treated) with a different tandem mass tag (TMT) isobaric label.
-
Pool the labeled peptide samples.
-
-
Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify thousands of proteins across all samples.
-
Calculate the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control.
-
Generate a volcano plot to visualize proteins that are significantly downregulated, representing potential degradation targets.
-
Conclusion and Future Outlook
The linker is far more than a simple connector in PROTAC design; it is a key driver of potency and, critically, selectivity. While flexible linkers offer synthetic tractability, the rational design of rigid linkers provides a powerful strategy to pre-organize the molecule, minimize entropic penalties, and enforce specific ternary complex geometries that favor on-target activity. This structural constraint can be the difference between a promiscuous degrader and a highly selective chemical probe or therapeutic candidate.
Future advancements will likely integrate computational modeling and structural biology to more accurately predict optimal linker geometry, reducing the reliance on empirical, trial-and-error screening.[1] As our understanding of the complex interplay between the linker, ternary complex stability, and E3 ligase biology deepens, the design of next-generation PROTACs will become increasingly rational, paving the way for safer and more effective protein-degrading therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
- Shibata, N., et al. (2018). Development of protein degradation inducers of androgen receptor by conjugation of androgen receptor ligands and IAP antagonists. Bioorganic & Medicinal Chemistry.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Smith, B. E., Wang, S. L., Jaime-Figueroa, S., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications. Available at: [Link]
- Burslem, G. M., Smith, B. E., Lai, A. C., et al. (2018). The advantages of targeted protein degradation over inhibition: an RTK case study. Cell Chemical Biology.
-
Tran, B. Q., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. escholarship.org [escholarship.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Key Building Block
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, culminating in its safe and compliant disposal. Methyl 3-aminocyclobutanecarboxylate hydrochloride, a valuable building block in pharmaceutical research and development, requires careful consideration when it comes to its disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory awareness, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Disposal Implications
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a salt, meaning it is the product of a reaction between a base (the amino ester) and an acid (hydrochloric acid). This chemical characteristic is central to its hazard profile and informs our disposal strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and careful handling to avoid direct contact, inhalation, or ingestion[2][3]. From a disposal perspective, the primary concern is the compound's irritant nature and its potential to alter the pH of wastewater if disposed of improperly.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following procedures are designed to provide a clear, actionable plan for the disposal of methyl 3-aminocyclobutanecarboxylate hydrochloride, from residual amounts in containers to larger quantities from spills.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedure, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust generation, a NIOSH-approved respirator is recommended.
Waste Segregation and Containerization: The Foundation of Compliance
Proper segregation of chemical waste is a cornerstone of the Resource Conservation and Recovery Act (RCRA) guidelines.[4][5] Methyl 3-aminocyclobutanecarboxylate hydrochloride waste should be collected in a designated, properly labeled container.
-
Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Methyl 3-aminocyclobutanecarboxylate hydrochloride"), and the associated hazards (Irritant).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal of Empty Containers and Residual Amounts
For containers that have held methyl 3-aminocyclobutanecarboxylate hydrochloride, proper decontamination is crucial before they can be considered non-hazardous.
Step-by-Step Protocol for Empty Container Decontamination:
-
Initial Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble, such as water or methanol.
-
Rinsate Collection: Collect the rinsate from all three rinses in a designated hazardous waste container for aqueous or solvent waste, as appropriate.
-
Final Check: After the triple rinse, the container can be considered "RCRA empty" and disposed of as regular laboratory glass or plastic waste, provided all chemical residue has been removed.
Management of Spills: A Two-Tiered Approach
The response to a spill will depend on its scale.
Small Spills (less than 5 grams):
-
Containment: Cordon off the spill area to prevent cross-contamination.
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same hazardous waste container.
Large Spills (greater than 5 grams):
-
Evacuation and Notification: Evacuate the immediate area and notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Ventilation: If it is safe to do so, increase ventilation in the area to disperse any airborne dust.
-
Professional Cleanup: Allow trained EHS personnel to manage the cleanup, as they will have the appropriate equipment and expertise to handle larger quantities of hazardous material safely.
Neutralization: A Potential Pre-treatment Step (for aqueous solutions)
For dilute aqueous solutions containing methyl 3-aminocyclobutanecarboxylate hydrochloride, neutralization can be a viable pre-treatment step to reduce the corrosivity of the waste stream. However, this should only be performed by trained personnel in a well-ventilated fume hood.
Step-by-Step Neutralization Protocol:
-
Dilution: If the solution is concentrated, dilute it with water in a large, appropriate container.
-
Base Addition: Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The neutralized solution may be suitable for drain disposal, but only if permitted by local regulations and institutional policy . Always consult with your EHS department before disposing of any chemical waste down the drain.
Decision-Making for Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of methyl 3-aminocyclobutanecarboxylate hydrochloride waste.
Caption: Disposal Decision Workflow for Methyl 3-aminocyclobutanecarboxylate Hydrochloride.
Summary of Key Disposal Parameters
| Waste Stream | Key Disposal Step | Final Disposition |
| Empty Containers | Triple rinse with a suitable solvent. | Non-hazardous laboratory waste. |
| Residual Solid | Collect in a labeled hazardous waste container. | Licensed hazardous waste vendor. |
| Small Spill (<5g) | Absorb with inert material and collect. | Licensed hazardous waste vendor. |
| Large Spill (>5g) | Evacuate and notify EHS for professional cleanup. | Licensed hazardous waste vendor. |
| Aqueous Solution | Neutralize (if permitted) or collect as hazardous waste. | Drain (if permitted) or licensed vendor. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of methyl 3-aminocyclobutanecarboxylate hydrochloride, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride". PubChem. [Link]
-
Chemical Management. "Safety Data Sheet". [Link]
-
U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Regulations". [Link]
-
U.S. Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories". [Link]
-
University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines". [Link]
-
University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling". [Link]
-
Lab Manager. "Hazardous Waste Management in the Laboratory". [Link]
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". [Link]
-
Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". [Link]
-
Stephen F. Austin State University. "Disposal Procedures for Non Hazardous Waste". [Link]
-
Lab Manager. "Managing Chemical Waste in the Lab". [Link]
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Methyl 3-aminocyclobutanecarboxylate hydrochloride
Executive Summary & Compound Profile
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and peptide synthesis. Its constrained cyclobutane ring introduces specific conformational rigidity, making it valuable for structure-activity relationship (SAR) studies.
However, its dual functionality (amine and ester) combined with the hydrochloride salt form presents specific handling challenges: hygroscopicity , fine dust generation , and irritation potential . This guide moves beyond the generic Safety Data Sheet (SDS) to provide a logistical framework for safe, reproducible usage in a research setting.
| Technical Identifier | Detail |
| CAS Number | 1354940-69-4 (General), 74316-29-3 (trans), 1212304-86-3 (cis) |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Physical State | White to off-white solid (Powder/Crystalline) |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.), H302 (Harmful if swallowed) |
Hazard Assessment & Control Logic
As a salt, this compound is less volatile than its free amine counterpart, reducing vapor inhalation risks. However, the hydrochloride counterion increases its solubility in mucosal membranes (eyes, lungs), meaning dust particles that settle on sweat or tears will rapidly dissociate, causing immediate localized acidic irritation.
-
Inhalation (H335): The primary vector of exposure is aerosolized dust during weighing.
-
Skin/Eye Contact (H315/H319): Upon contact with moisture on the skin or eyes, the salt hydrolyzes, potentially lowering local pH and causing chemical burns or severe dermatitis.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is calibrated for the specific physical properties of amine hydrochloride salts.
| Category | Requirement | Technical Justification |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses with side shields are insufficient for fine powders that can drift around shields. Goggles provide a seal against airborne dust. |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Double-gloving is recommended during weighing. The outer glove captures static-clinging dust and can be discarded immediately after mass transfer to prevent cross-contamination. |
| Respiratory | N95/P95 Respirator (If outside hood) | Mandatory only if handling outside a certified fume hood (e.g., balance spills). Inside a functioning hood, the sash acts as the primary barrier. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Synthetic cuffs on standard lab coats can trap dust against the wrist. Disposable Tyvek sleeves bridge the gap between glove and coat. |
Operational Protocol: Safe Handling Workflow
The following workflow integrates safety with experimental precision. Amine salts are often hygroscopic; protecting the operator also protects the reagent from degradation.
Step 1: Engineering Controls & Setup
-
Ventilation: All open-container operations must occur inside a chemical fume hood with a face velocity of 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away." Static charge causes powder to leap from spatulas, increasing inhalation risk.
Step 2: Weighing & Transfer
-
Tare the receiving vessel (flask/vial) before opening the reagent container.
-
Open the reagent container only inside the hood.
-
Transfer using a clean, dry stainless steel spatula. Avoid plastic spatulas which generate static.
-
Seal the receiving vessel immediately.
-
Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage to remove invisible dust residues.
Step 3: Solubilization (Critical)
-
Exotherm Warning: Dissolving amine hydrochlorides in basic solutions (e.g., adding to NaHCO₃ or TEA) will generate heat and potentially release free amine vapors.
-
Protocol: Always add the solvent to the solid slowly. If neutralization is required, cool the mixture to 0°C first.
Visualization: Operational Logic Flow
Figure 1: Decision-based workflow for handling static-prone amine salts.
Emergency Response & Spill Management
In the event of exposure or release, immediate action minimizes injury.[5]
| Scenario | Immediate Action | Follow-up |
| Eye Contact | Flush immediately for 15 minutes. Hold eyelids apart. | Seek medical attention.[5][6][7][8] Do not rub eyes (abrasion risk from crystals). |
| Skin Contact | Brush off dry powder gently, then wash with soap/water. | Monitor for redness/blistering (delayed dermatitis). |
| Inhalation | Move to fresh air.[6][8] | If coughing persists, seek medical evaluation (potential bronchospasm). |
| Spill (Bench) | Do not sweep. Wet a paper towel with water/methanol to wipe up. | Place waste in a sealed bag labeled "Hazardous Debris." |
Disposal Protocols
Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).
-
Solid Waste: Excess solid reagent should be collected in a container labeled "Solid Chemical Waste - Toxic/Irritant."
-
Liquid Waste: Reaction mixtures containing this compound should be segregated into "Organic Waste - Halogenated" (due to the HCl component) or "Organic Waste - Non-Halogenated" depending on the solvent used, but always flagged for amine content.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., Methanol) before disposal. The rinsate must be treated as chemical waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved January 30, 2026 from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
Sources
- 1. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. merckmillipore.com [merckmillipore.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
